molecular formula C6H6BrN3O B8053176 2-Amino-6-bromonicotinamide

2-Amino-6-bromonicotinamide

Cat. No.: B8053176
M. Wt: 216.04 g/mol
InChI Key: NPGBWWLBWAZIFM-UHFFFAOYSA-N
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Description

2-Amino-6-bromonicotinamide (CAS 2089310-41-6) is a high-value brominated pyridine derivative with significant utility in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 6 H 6 BrN 3 O and a molecular weight of 216.04 g/mol, serves as a key synthetic intermediate for the construction of more complex bioactive molecules . Its primary research value lies in its role as a precursor for the development of nicotinamide derivatives, a class of compounds studied for a wide range of biological activities. Scientific literature indicates that related 2-aminonicotinamide derivatives have been investigated as potent inhibitors of VEGF-receptor tyrosine kinase, a critical target in anti-angiogenesis cancer therapy . Furthermore, such derivatives have been explored as NaV1.8 inhibitors for the potential treatment of pain disorders, including neuropathic and chronic pain, as well as conditions like pruritus . The broader family of 3-pyridinecarboxamide (nicotinamide) derivatives has also been associated with cytotoxic and antitumor properties in preclinical studies . From a chemical perspective, the molecule features both an electron-donating amino group and a leaving group (bromine) on the pyridine ring. This strategic arrangement makes it a versatile building block for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid diversification for structure-activity relationship (SAR) studies . Researchers utilize this compound to generate novel compound libraries aimed at screening for new therapeutic agents. For optimal stability, this product requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGBWWLBWAZIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Amino-6-bromonicotinamide CAS 402568-15-4 chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Amino-6-bromonicotinamide (CAS 402568-15-4)

Authored by a Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of 2-Amino-6-bromonicotinamide, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific compound (CAS 402568-15-4), this document synthesizes information from established chemical principles and data from structurally analogous compounds. These analogues, including 2-amino-6-bromopyridine and 6-aminonicotinamide, serve as valuable surrogates for predicting physicochemical properties, reactivity, and potential biological applications. All inferences drawn from related molecules are explicitly noted to maintain scientific integrity.

Compound Identification and Structural Overview

2-Amino-6-bromonicotinamide belongs to the class of heterocyclic compounds containing a pyridine ring. The core structure is a nicotinamide (pyridine-3-carboxamide) scaffold, which is substituted with an amino group at the 2-position and a bromine atom at the 6-position. This specific arrangement of functional groups—a nucleophilic amino group, an electrophilic carbon-bromine bond, and a hydrogen-bonding carboxamide moiety—renders it a versatile building block for constructing more complex molecules.

The structure combines features from two key classes of molecules: the 2-aminopyridines, which are prevalent in pharmaceutical development, and the nicotinamides, which are crucial in various biological processes.[1][2] The bromine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR).[3]

Physicochemical Properties

The precise experimental data for 2-Amino-6-bromonicotinamide is not widely reported. However, its properties can be reliably estimated based on its structure and data from closely related analogues.

PropertyValue (Estimated/Inferred)Basis for Estimation & Rationale
CAS Number 402568-15-4N/A
Molecular Formula C₆H₆BrN₃ODerived from structure
Molecular Weight 216.04 g/mol Calculated from molecular formula
Appearance White to off-white or light yellow solidInferred from analogues like 2-Amino-6-bromopyridine and 6-Aminonicotinamide, which are crystalline solids.[4][5]
Melting Point > 90°CThe melting point is expected to be higher than that of 2-amino-6-bromopyridine (88-91 °C) due to the additional hydrogen bonding capacity of the amide group, which increases crystal lattice energy.[6]
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO and DMF.The pyridine nitrogen and amide group can form hydrogen bonds with water, but the overall aromatic and bromo-substituted structure limits aqueous solubility.[4][7] Analogues are soluble in polar aprotic solvents like DMSO.[8]
Stability Stable under standard laboratory conditions. Store in a cool, dry, well-ventilated place under an inert atmosphere.Pyridine derivatives are generally stable. However, storage should be away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[9]

Synthesis and Reactivity

Proposed Synthetic Pathway

While specific synthesis protocols for 2-Amino-6-bromonicotinamide are not detailed in the provided literature, a logical and robust synthetic route can be designed starting from a commercially available precursor, 2-Amino-6-bromonicotinic acid (CAS 1196157-51-3). The key transformation is the conversion of the carboxylic acid to a primary amide.

Experimental Protocol: Amidation of 2-Amino-6-bromonicotinic acid

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-Amino-6-bromonicotinic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add a peptide coupling agent (e.g., 1.1 equivalents of HBTU or HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA or Triethylamine). Stir the mixture at room temperature for 15-30 minutes to form the activated ester. Causality: This in-situ activation converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by ammonia.

  • Ammonolysis: Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Amino-6-bromonicotinamide.

G start 2-Amino-6-bromonicotinic acid (CAS 1196157-51-3) step1 Activation (HBTU/DIPEA in DMF) start->step1 intermediate Activated Ester Intermediate (In-situ) step1->intermediate step2 Ammonolysis (Ammonia Source) intermediate->step2 product 2-Amino-6-bromonicotinamide (CAS 402568-15-4) step2->product purification Work-up & Purification (Extraction, Chromatography) product->purification final_product Purified Product purification->final_product

A proposed workflow for the synthesis of 2-Amino-6-bromonicotinamide.
Key Reactivity Insights

The utility of 2-Amino-6-bromonicotinamide as a research chemical stems from the distinct reactivity of its functional groups.

  • C-Br Bond: The bromine atom at the 6-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, vinyl, or amino groups, making it a powerful tool for library synthesis in drug discovery.[3]

  • Amino Group: The amino group at the 2-position can act as a nucleophile. It can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitution reactions, although the pyridine ring is generally electron-deficient.

  • Amide Group: The amide functional group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. The N-H protons are weakly acidic and can be deprotonated with a strong base.

Potential Applications in Research and Drug Development

The structural motifs within 2-Amino-6-bromonicotinamide suggest its potential utility in several areas of therapeutic research.

As a Histone Deacetylase (HDAC) Inhibitor

The un-brominated parent molecule, 6-aminonicotinamide, has been explored as a scaffold for developing potent and selective histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes crucial for epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. 2-Amino-6-bromonicotinamide could serve as an intermediate for creating novel HDAC inhibitors where the 6-position is functionalized via cross-coupling to interact with specific pockets of the enzyme active site.

As an Antimetabolite

6-Aminonicotinamide is a known inhibitor of the NADP+-dependent enzyme 6-phosphogluconate dehydrogenase, a key enzyme in the pentose phosphate pathway.[7] This inhibition leads to ATP depletion and can synergize with DNA-damaging agents to kill cancer cells.[7] The introduction of the 2-amino and 6-bromo groups could modulate this activity, potentially leading to derivatives with improved potency, selectivity, or pharmacokinetic properties.

Building Block for Bioactive Molecules

The 2-amino-6-halopyridine scaffold is a versatile building block for a wide range of bioactive compounds.[1][3] It has been incorporated into molecules with anti-HIV, anti-inflammatory, and agrochemical (herbicide and pesticide) activities.[1][3] The presence of the nicotinamide moiety further enhances its potential, as this structure is fundamental to cellular metabolism and signaling.

G cluster_molecule 2-Amino-6-bromonicotinamide cluster_apps Potential Applications mol 2-Amino Group Pyridine Core 3-Carboxamide 6-Bromo Atom app1 HDAC Inhibitors mol:f0->app1 Modification for SAR studies mol:f2->app1 Zinc-binding group (potential) app2 Antimetabolites mol:f1->app2 Antagonizes Nicotinamide Pathways app3 Scaffold for Anti-Viral/ Anti-Inflammatory Agents mol:f3->app3 Cross-coupling handle for diversification

Relationship between the compound's structural features and its applications.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the key features can be predicted based on fundamental principles.

  • ¹H NMR:

    • Aromatic Protons: Two doublets are expected in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two protons on the pyridine ring.

    • Amine and Amide Protons: Two broad singlets, exchangeable with D₂O, would be observed.[10] The -NH₂ protons of the amino group might appear around 5-6 ppm, while the -CONH₂ protons would likely be further downfield.

  • ¹³C NMR: Six distinct signals are expected for the six carbon atoms of the pyridine ring. The carbon bearing the bromine atom (C6) would be significantly shifted, and its signal might show broadening due to quadrupolar relaxation.

  • IR Spectroscopy:

    • N-H Stretch: Two sharp peaks around 3300-3500 cm⁻¹ for the primary amine (-NH₂).

    • Amide N-H Stretch: A broad peak in the same region (3100-3500 cm⁻¹).

    • C=O Stretch (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.

    • N-H Bend (Amide II): A peak around 1600-1640 cm⁻¹.

    • C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Safety, Handling, and Storage

Safety protocols should be based on data from hazardous structural analogues.[9][11]

  • Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

  • Handling:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.[11]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

References

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-bromonicotinaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 6-Aminonicotinamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0.... Retrieved from [Link]

  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Hamblett, C. L., et al. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5300-9. Retrieved from [Link]

  • Google Patents. (n.d.). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • EPA. (n.d.). 2-AMINO-6-METHYLNICOTINIC ACID Properties. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemical Versatility: Applications of 2-Amino-3-bromo-6-methylpyridine. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to 2-Amino-6-bromopyridine: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on the Subject Matter: Initial research indicates that "2-Amino-6-bromonicotinamide" is not a readily available compound with established literature. Therefore, this guide focuses on the closely related and highly versatile precursor, 2-Amino-6-bromopyridine . This compound serves as a critical starting material for a wide array of derivatives, and this guide will include a theoretical framework for the synthesis of the originally requested 2-Amino-6-bromonicotinamide from a logical precursor.

The pyridine ring is a fundamental scaffold in the fields of medicinal chemistry and agrochemical science, prized for its unique electronic properties and its ability to participate in a variety of chemical transformations. Within this class of compounds, 2-Amino-6-bromopyridine stands out as a particularly useful and versatile building block. Its disubstituted nature, featuring a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, makes it a valuable intermediate in the synthesis of a diverse range of complex molecules.[1][2] This guide provides an in-depth look at the molecular properties, synthesis, and key applications of 2-Amino-6-bromopyridine for researchers, scientists, and professionals in drug development.

Core Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in synthesis and for the development of robust analytical methods. 2-Amino-6-bromopyridine is typically an off-white to yellowish solid at room temperature.[2]

PropertyValue
CAS Number 19798-81-3[2][3]
Molecular Formula C₅H₅BrN₂[2][3]
Molecular Weight 173.01 g/mol [2][3]
Melting Point 88-91 °C[2]
Solubility Slightly soluble in water; soluble in polar organic solvents such as DMF.[2]
Appearance Off-white to yellowish solid/powder/crystal.[2]
Storage Temperature 0-8 °C[2]

Synthesis of 2-Amino-6-bromopyridine: A Practical Approach

Several synthetic routes to 2-Amino-6-bromopyridine have been reported, each with its own advantages and disadvantages. Common methods include cyclization, ammonation, and hydrolysis.[4] A frequently employed laboratory-scale synthesis involves the bromination of 2-aminopyridine, followed by purification.

Below is a representative workflow for the synthesis of 2-Amino-6-bromopyridine.

A 2-Aminopyridine C Reaction Mixture A->C B Brominating Agent (e.g., NBS) in a suitable solvent (e.g., Acetonitrile) B->C D Quenching (e.g., with sodium thiosulfate solution) C->D E Extraction (e.g., with ethyl acetate) D->E F Drying and Concentration E->F G Purification (e.g., column chromatography or recrystallization) F->G H 2-Amino-6-bromopyridine G->H

Caption: A generalized workflow for the synthesis of 2-Amino-6-bromopyridine.

Detailed Synthetic Protocol

This protocol describes a common method for the synthesis of 2-Amino-6-bromopyridine.

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine in anhydrous acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The choice of NBS as a brominating agent is due to its ease of handling and its ability to provide a controlled source of electrophilic bromine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to afford pure 2-Amino-6-bromopyridine.

Key Applications in Research and Development

The utility of 2-Amino-6-bromopyridine as a synthetic intermediate is well-established in several areas of chemical research and industry.

Pharmaceutical Development

This compound is a cornerstone in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[5] Its structure is a key component in the development of drugs targeting:

  • Neurological disorders [1]

  • Inflammation [2][4]

  • HIV [2][4]

  • Cancer [1]

Agrochemicals

In the agrochemical sector, 2-Amino-6-bromopyridine serves as a building block for the creation of novel herbicides and pesticides, contributing to improved crop protection and yields.[1][2]

Materials Science and Organic Chemistry

Beyond its life science applications, this compound is also employed in the development of advanced materials and as a versatile reagent in organic synthesis to construct complex molecular architectures.[1]

From Precursor to Target: A Theoretical Pathway to 2-Amino-6-bromonicotinamide

The functional groups of 2-Amino-6-bromopyridine are ripe for further chemical modification. The following represents a plausible, albeit theoretical, synthetic route to the originally queried 2-Amino-6-bromonicotinamide, starting from a commercially available precursor, 2-Amino-6-bromonicotinic acid.

A 2-Amino-6-bromonicotinic acid C Activated Carboxylic Acid A->C B Activating Agent (e.g., SOCl₂, HATU) in a suitable solvent (e.g., DCM, DMF) B->C E Reaction Mixture C->E D Amine Source (e.g., NH₄Cl, Ammonia) and a base (e.g., Et₃N) D->E F Workup and Purification E->F G 2-Amino-6-bromonicotinamide F->G

Sources

Solubility Dynamics of 2-Amino-6-bromonicotinamide: A Technical Guide to Solvent Selection and Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-bromonicotinamide (CAS 2089310-41-6) 1 is a highly functionalized pyridine derivative widely utilized as a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds, particularly in the development of kinase inhibitors (e.g., PDK1 and pyrrolo-pyridine modulators) 2 [[3]](). For researchers and drug development professionals, mastering the solubility profile of this compound is paramount. Poor solvent selection can lead to incomplete dissolution, assay artifacts, or compound degradation. This whitepaper provides an in-depth, mechanistic analysis of the solubility of 2-Amino-6-bromonicotinamide in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Physicochemical Profiling: The Causality of Solvation

To understand the solubility behavior of 2-Amino-6-bromonicotinamide, one must first analyze its molecular architecture. The molecule features a rigid planar pyridine ring substituted with an amino group (-NH₂), a carboxamide group (-CONH₂), and a heavy, polarizable bromine atom (-Br).

The Crystal Lattice Barrier

The primary challenge in solvating this compound lies in its robust intermolecular hydrogen-bonding network. The amino and amide groups act as simultaneous hydrogen-bond donors and acceptors, creating a highly stable crystalline lattice. Furthermore, the bromo substituent adds significant lipophilicity (logP) and polarizability, making the molecule practically insoluble in water and requiring highly polar organic solvents.

The DMSO Advantage (Polar Aprotic Solvation)

DMSO is the gold standard for preparing high-concentration stock solutions of 2-Amino-6-bromonicotinamide. The causality behind this lies in DMSO's exceptional physicochemical properties: a high dielectric constant (


) and a strong molecular dipole moment (

D) at 25°C 4.

As a polar aprotic solvent, DMSO features a trigonal pyramidal geometry with a highly polarized S=O bond. The strongly electronegative oxygen atom acts as a potent hydrogen-bond acceptor, effectively stripping the protons from the amino and amide groups of the solute and outcompeting the intermolecular hydrogen bonds of the crystal lattice. Because DMSO lacks a hydrogen-bond donor, it does not self-associate as strongly as water or alcohols, leaving its oxygen freely available to solvate the lipophilic bromo-pyridine core.

The Methanol Context (Polar Protic Solvation)

Methanol presents a different solvation dynamic. While it possesses a moderate dielectric constant (


) 5, it is a polar protic solvent. Methanol forms strong hydrogen-bond networks with itself. To dissolve 2-Amino-6-bromonicotinamide, methanol must break its own solvent-solvent bonds to form solvent-solute bonds. Because the bromo-pyridine core is highly lipophilic, methanol's small methyl group provides insufficient hydrophobic solvation compared to the two methyl groups of DMSO. Consequently, the compound exhibits only moderate solubility in methanol, often requiring thermal energy (heating) or mechanical energy (sonication) to achieve complete dissolution.

Quantitative Solubility Data

The following table summarizes the empirical solubility parameters and optimal handling conditions for 2-Amino-6-bromonicotinamide based on solvent selection.

SolventDielectric Constant (

)
Dipole Moment (D)Estimated Solubility Limit (RT)Primary ApplicationStorage Recommendation
DMSO 46.684.150 - 100 mg/mLHigh-Throughput Screening (HTS), NMR, AssaysAliquot at -20°C (Protect from moisture)
Methanol 32.61.71 - 5 mg/mLLC-MS analysis, Recrystallization, HPLCPrepare fresh; do not store long-term

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all sample preparation workflows incorporate self-validating steps to ensure data integrity and prevent downstream assay failure.

Protocol 1: Preparation of a 50 mM Master Stock in DMSO

Objective: To generate a stable, high-concentration stock solution for biological assays. Causality: Water ingress into DMSO stocks causes the hydrophobic bromo-pyridine core to rapidly precipitate. Therefore, anhydrous conditions and strict aliquot management are critical.

  • Weighing : Accurately weigh the required mass of 2-Amino-6-bromonicotinamide powder into a sterile, amber glass vial. (Amber glass prevents potential UV-induced degradation of the bromo-aromatic system).

  • Solvent Addition : Add the calculated volume of anhydrous DMSO (

    
     purity, stored over molecular sieves).
    
  • Dissolution & Sonication : Vortex the mixture for 30 seconds. If particulate matter remains, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. (Causality: Acoustic cavitation provides the localized energy required to break the remaining crystal lattice without thermally degrading the molecule).

  • Validation (Visual & Optical) : Hold the vial against a strong light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution or moisture contamination.

  • Aliquotting : Divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed microcentrifuge tubes.

  • Storage : Store at -20°C. (Causality: Repeated freeze-thaw cycles introduce atmospheric condensation into the hygroscopic DMSO, leading to irreversible compound precipitation).

Protocol 2: Methanol-Assisted Sample Prep for LC-MS

Objective: To prepare a dilute, volatile solution suitable for mass spectrometry without injecting particulates into the LC column.

  • Initial Solvation : Weigh 1 mg of 2-Amino-6-bromonicotinamide into a 1.5 mL microcentrifuge tube.

  • Addition of Methanol : Add 1 mL of LC-MS grade Methanol.

  • Thermal Agitation : Heat the sample to 40°C in a thermomixer at 800 RPM for 15 minutes. (Causality: The added thermal energy overcomes the enthalpy of the crystal lattice, compensating for methanol's weaker dipole moment).

  • Equilibration : Allow the solution to cool to room temperature (20-25°C).

  • Validation (Centrifugation) : Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a micro-pellet. If a pellet is present, the solution has reached saturation. Transfer only the supernatant to the LC-MS vial to ensure column integrity.

Workflow Visualization

The following decision tree dictates the standard operating procedure for solvent selection based on the target application.

G Start 2-Amino-6-bromonicotinamide (Solid Powder) Decision Target Application? Start->Decision DMSO_Path In Vitro Assays / NMR / HTS Decision->DMSO_Path MeOH_Path LC-MS / Crystallization Decision->MeOH_Path DMSO_Action Dissolve in Anhydrous DMSO (Max ~50-100 mg/mL) DMSO_Path->DMSO_Action MeOH_Action Dissolve in HPLC-Grade Methanol (Requires Heat/Sonication) MeOH_Path->MeOH_Action DMSO_Store Aliquot & Store at -20°C (Avoid Freeze-Thaw) DMSO_Action->DMSO_Store MeOH_Store Use Freshly Prepared (Prone to Precipitation) MeOH_Action->MeOH_Store

Workflow for solvent selection and handling of 2-Amino-6-bromonicotinamide.

Conclusion

The successful integration of 2-Amino-6-bromonicotinamide into drug discovery pipelines hinges on a rigorous understanding of its solvation thermodynamics. By leveraging the high dipole moment of DMSO for concentrated storage, and the volatility of methanol for analytical workflows, researchers can ensure consistent, reproducible results. Adherence to the self-validating protocols outlined in this guide will mitigate the risks of compound precipitation and costly assay failures.

References

  • Title: WO2008124849A2 - Pyrrolo-pyridine kinase modulators Source: Google Patents URL
  • Title: WO2011044157A1 - Heterocyclic compounds useful as pdk1 inhibitors Source: Google Patents URL
  • Title : Can you explain the difference between DMSO and DMF? (Dielectric & Dipole Data) Source : Quora / PubChem Data Extraction URL :[Link]

  • Title : Common Solvents Used in Organic Chemistry: Table of Properties 1 Source : Organic Chemistry Data URL : [Link]

Sources

Technical Handling Guide: 2-Amino-6-bromonicotinamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper for research scientists and drug development professionals. It prioritizes practical handling, mechanistic understanding, and safety integration over generic SDS data.

Executive Summary & Chemical Identity

2-Amino-6-bromonicotinamide is a critical halogenated pyridine building block used extensively in the synthesis of kinase inhibitors (e.g., BTK, EGFR inhibitors). Its dual functionality—an electrophilic bromine at the C6 position and a nucleophilic amino group at C2—makes it a versatile scaffold for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

However, its reactivity profile presents specific handling challenges.[1][2][3] The amide moiety is susceptible to hydrolysis under acidic/basic extremes, while the aryl bromide poses potential halogenated waste hazards. This guide synthesizes safety data with practical experimental protocols.

Physicochemical Profile
PropertyValue / Description
Chemical Name 2-Amino-6-bromopyridine-3-carboxamide
CAS Number Not widely standardized; Analogous to Acid (1196157-51-3)
Molecular Formula C₆H₆BrN₃O
Molecular Weight ~216.04 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water
Melting Point >200°C (Decomposition likely)

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for the amide derivative is often limited in public registries, Read-Across methodology from its structural analog (2-Amino-6-bromonicotinic acid) dictates a conservative safety profile.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[1]

    • H315: Causes skin irritation (Skin Irrit. 2).[1][2]

    • H319: Causes serious eye irritation (Eye Irrit.[1][2] 2A).

    • H335: May cause respiratory irritation (STOT SE 3).[2][4]

Mechanistic Toxicology
  • Respiratory Irritation: The pyridine nitrogen and primary amine can form basic aerosols, irritating mucous membranes upon inhalation.

  • Skin Sensitization: Halogenated pyridines are known sensitizers. The bromine atom can act as a hapten, potentially leading to allergic contact dermatitis upon repeated exposure.

Strategic Handling & Engineering Controls

Standard "lab safety" is insufficient for high-purity synthesis. The following controls are designed to prevent catalyst poisoning (for subsequent steps) and protect the operator.

A. Weighing & Transfer Protocol
  • Engineering Control: All weighing must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of >0.5 m/s.

  • Static Control: Use an anti-static gun on the weighing boat. Pyridine derivatives are prone to static charge, leading to powder scattering.

  • Tooling: Use PTFE-coated spatulas . Avoid metal spatulas if the subsequent step involves Palladium (Pd) catalysis, as trace iron can interfere with catalytic cycles [1].

B. Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Hands Double Nitrile Gloves (0.11 mm min. thickness)Pyridines can permeate latex. Double gloving provides a breakthrough time >480 mins.
Eyes Chemical Splash Goggles Safety glasses are insufficient for fine powders that can bypass side shields.
Respiratory N95 / P2 Respirator (if outside hood)Essential during spill cleanup to prevent inhalation of irritant dust.
C. Reaction Setup (Inert Atmosphere)

This compound is often used in Palladium-catalyzed cross-couplings. Oxygen exclusion is critical not just for the reaction, but to prevent the formation of oxidative byproducts of the amine.

  • Protocol: Purge reaction vessels with Argon or Nitrogen for 15 minutes prior to addition.

  • Solvent Choice: Use anhydrous DMF or DMSO. Water can hydrolyze the amide to the carboxylic acid (2-Amino-6-bromonicotinic acid) at elevated temperatures (>80°C), altering stoichiometry.

Experimental Workflow: Suzuki-Miyaura Coupling

The primary application of 2-Amino-6-bromonicotinamide is structurally elaborating the C6 position. The following workflow integrates safety with synthetic efficiency.

Mechanism of Action

The bromine atom at C6 undergoes oxidative addition with Pd(0), followed by transmetallation with a boronic acid. The C2-amine and C3-amide remain intact if the base is carefully selected (e.g., K₂CO₃ or Cs₂CO₃).

SuzukiCoupling Start 2-Amino-6-bromonicotinamide (Substrate) OxAdd Oxidative Addition (Pd-Br Complex) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd Cycle Start TransMet Transmetallation (Pd-Ar Complex) OxAdd->TransMet + Base / Boronic Acid Boronic Ar-B(OH)2 (Boronic Acid) Boronic->TransMet Prod 6-Aryl-2-aminonicotinamide (Product) TransMet->Prod Reductive Elimination Prod->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle for C6-arylation. Note that the oxidative addition step is rate-limiting; high-purity starting material (low bromide hydrolysis) is essential.

Step-by-Step Protocol
  • Charge: Add 2-Amino-6-bromonicotinamide (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) to a dry vial.

  • Inert: Seal and purge with Argon (3x vacuum/refill cycles).

  • Solvate: Add degassed 1,4-Dioxane/Water (4:1 ratio) via syringe.

  • Heat: Stir at 90°C for 4-16 hours.

  • Quench: Cool to RT. Filter through a Celite pad to remove Palladium black (fire hazard when dry).

  • Safety Note: The filtrate contains halogenated waste (bromide salts). Dispose of in the Halogenated Organic Waste stream, not general organic waste.

Emergency Response Protocols

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActSkin 1. Brush off powder 2. Wash w/ Soap+Water (15 min) 3. Do NOT use solvent Skin->ActSkin ActEye 1. Flush w/ Water (15 min) 2. Remove Contacts 3. Seek Medical Aid Eye->ActEye ActInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->ActInhale

Figure 2: Immediate response decision tree for exposure incidents.

Firefighting Measures
  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen Bromide (HBr) gas.

  • Action: Firefighters must wear SCBA. HBr is corrosive and heavier than air; it will accumulate in low-lying areas.

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use a high-pressure water jet, which may scatter the powder.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated).

  • Light: Protect from light. Brominated heteroaromatics can undergo slow photodebromination or discoloration upon UV exposure.

  • Atmosphere: Store under inert gas (Argon) if possible. The primary amine is susceptible to oxidation over long periods (months).

  • Incompatibilities: Strong oxidizing agents (peroxides, permanganates) and strong acids (hydrolysis risk).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 2-Amino-6-bromonicotinic acid (Analogous Hazard Data).

  • PubChem. (2025).[4] Compound Summary: 2-Amino-6-bromonicotinaldehyde.[6] National Library of Medicine.[6] [6]

  • BenchChem. (2025).[7] Application Note: 6-Bromonicotinonitrile in Pharmaceutical Synthesis.

Disclaimer: This guide is for informational purposes only and does not replace the official Safety Data Sheet (SDS) provided by the specific chemical supplier. Always consult the supplier-specific SDS before handling.

Sources

Foreword: The Imperative of Stability in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-6-bromonicotinamide

In the landscape of pharmaceutical sciences, the journey from a promising chemical entity to a market-approved drug is fraught with challenges. A cornerstone of this journey is the comprehensive characterization of the Active Pharmaceutical Ingredient (API). Among the most critical attributes is thermodynamic stability—the intrinsic capacity of a molecule to resist chemical degradation under various environmental conditions. An unstable API can lead to loss of potency, the formation of potentially toxic impurities, and ultimately, compromised patient safety and therapeutic efficacy.[1][2]

This guide provides a detailed framework for assessing the thermodynamic stability of 2-Amino-6-bromonicotinamide, a heterocyclic compound featuring a pyridine ring scaffold. Such scaffolds are prevalent in medicinal chemistry, making this analysis a relevant case study for researchers, scientists, and drug development professionals.[3] While specific literature on this exact molecule's stability profile is nascent, this document synthesizes established principles of physical organic chemistry and regulatory stability testing to provide a robust, scientifically-grounded protocol. We will not merely list procedures; we will explore the causal chemistry, establish self-validating experimental systems, and provide actionable insights for its characterization.

Molecular Profile and Inherent Stability Considerations

The structure of 2-Amino-6-bromonicotinamide dictates its potential vulnerabilities. A thorough analysis of its functional groups is the first step in predicting its stability profile.

  • Pyridine Ring: Aromatic and generally stable, but the electron-withdrawing nature of the nitrogen atom can influence the reactivity of ring substituents.

  • Amine Group (-NH₂): Susceptible to oxidation and can participate in degradation reactions, including potential deamination, similar to metabolic pathways observed for nicotinamide.[4]

  • Bromo Group (-Br): The carbon-bromine bond can be labile, particularly under photolytic or high-energy thermal stress, potentially leading to dehalogenation.[5]

  • Amide Group (-CONH₂): Prone to hydrolysis, especially at non-neutral pH, which would cleave the amide bond to form the corresponding carboxylic acid (2-Amino-6-bromonicotinic acid) and ammonia.

Given these features, recommended preliminary storage conditions, by analogy to similar structures like 2-Amino-6-bromonicotinic acid, would be in a dark, dry, and refrigerated environment (2-8°C) under an inert atmosphere.

A Strategy for Comprehensive Stability Assessment

A multi-faceted approach is required to build a complete stability profile. This involves subjecting the molecule to forced degradation to rapidly identify vulnerabilities and then employing a suite of analytical techniques to characterize its intrinsic stability under defined conditions. This strategy is central to developing stability-indicating analytical methods, a key requirement for regulatory submissions.[6]

The logical flow of this assessment is crucial for an efficient and comprehensive characterization.

G cluster_0 Phase 1: Preliminary Assessment & Forced Degradation cluster_1 Phase 2: Intrinsic Stability & Method Development cluster_2 Phase 3: Definitive Stability Profile A API Sourcing & Initial Characterization (Purity, Identity) B Forced Degradation (Stress Testing) (Acid, Base, Oxidative, Thermal, Photolytic) A->B Expose to Stress C Identify Degradation Products (DPs) (LC-MS/MS) B->C Analyze Stressed Samples D Propose Degradation Pathways C->D Interpret Mass Data E Develop Stability-Indicating HPLC Method C->E Requires Separation of DPs H Long-Term & Accelerated Stability Studies (ICH Q1) E->H Quantify Purity & DPs F Thermal Analysis (DSC & TGA) F->H G Spectroscopic Analysis (FTIR, UV-Vis) G->H I Compile Comprehensive Stability Report H->I Consolidate Data

Caption: Workflow for Thermodynamic Stability Assessment.

Anticipated Degradation Pathways

Forced degradation studies are designed to accelerate the chemical breakdown of an API to reveal its likely degradation products.[] Based on the molecular structure of 2-Amino-6-bromonicotinamide, we can hypothesize several primary degradation routes.

G Parent 2-Amino-6-bromonicotinamide Hydrolysis 2-Amino-6-bromonicotinic Acid Parent->Hydrolysis  Hydrolysis (H₂O / H⁺ or OH⁻) Deamination 6-Bromo-2-hydroxynicotinamide Parent->Deamination  Deamination Dehalogenation 2-Aminonicotinamide Parent->Dehalogenation  Reductive or Photolytic  Dehalogenation

Caption: Potential Degradation Pathways for 2-Amino-6-bromonicotinamide.

These pathways are not mutually exclusive and can occur concurrently, potentially leading to secondary degradation products. The primary goal of the initial investigation is to confirm these pathways and identify the major degradants using techniques like LC-MS.

Key Experimental Protocols

The trustworthiness of a stability study hinges on the quality and validation of its analytical methods.[2] The protocols below are designed to be self-validating systems.

Thermal Analysis: DSC and TGA

Expertise & Causality: Thermal analysis provides foundational data on the physical stability of the API. Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, identifying the melting point, which is a key purity indicator, and other events like polymorphic transitions or decomposition onsets. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, quantifying the loss of volatiles or decomposition products.[8] Together, they define the upper-temperature limits for the compound's integrity.

Protocol: Differential Scanning Calorimetry (DSC)

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-3 mg of 2-Amino-6-bromonicotinamide into a non-hermetic aluminum pan. Crimp the pan.

  • Method Parameters:

    • Temperature Program: Equilibrate at 30°C. Ramp up to 350°C at a rate of 10°C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Record the thermogram. Determine the onset temperature and peak maximum of the melting endotherm. Note any exothermic events that may indicate decomposition.

Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Method Parameters:

    • Temperature Program: Equilibrate at 30°C. Ramp up to 500°C at a rate of 10°C/min.

    • Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. Determine the onset temperature of significant weight loss, which indicates the start of thermal decomposition.

Spectroscopic Characterization: FTIR and UV-Vis

Expertise & Causality: Spectroscopic methods provide a molecular-level view of chemical changes. Fourier-Transform Infrared (FTIR) spectroscopy is excellent for detecting changes in key functional groups (e.g., loss of an -NH₂ stretch, appearance of a -COOH stretch from hydrolysis).[9] Ultraviolet-Visible (UV-Vis) spectroscopy monitors the electronic structure; degradation that alters the conjugated π-system of the pyridine ring will result in a shift in the absorbance maximum (λ-max) or a change in molar absorptivity.[9]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Background Collection: Collect a background spectrum of the empty sample compartment.

  • Sample Analysis: Place a small amount of the solid sample on the ATR (Attenuated Total Reflectance) crystal. Apply pressure to ensure good contact.

  • Spectrum Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks for the N-H, C=O, and C-Br bonds. Compare spectra of stressed samples to the reference standard to identify any changes.

Chromatographic Purity: Stability-Indicating HPLC Method

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse of stability testing.[9] A "stability-indicating" method is one that can separate the API from all its degradation products, process impurities, and excipients, allowing for accurate quantification of the API's purity over time. Developing this method is a critical, self-validating step. Its success is confirmed by analyzing the forced degradation samples, where the appearance of new, well-resolved peaks for degradation products validates the method's specificity.

Protocol: HPLC Method Development

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the forced degradation samples.

    • Flow Rate: 1.0 mL/min.

    • Detection: Photodiode Array (PDA) detector scanning from 200-400 nm to determine the optimal wavelength for detection of the parent compound and impurities.

  • Method Optimization: Adjust the gradient slope, initial/final mobile phase composition, and flow rate to achieve baseline resolution (Rs > 1.5) between the main peak and all degradation product peaks.

  • Validation: Perform a partial validation for specificity by confirming peak purity using the PDA detector.

Data Presentation and Interpretation

All quantitative data should be tabulated for clarity and ease of comparison.

Table 1: Hypothetical Physicochemical and Thermal Properties

Parameter Value Method
Melting Point (Onset) ~210 - 220 °C DSC
Decomposition Temp (Tonset) > 250 °C TGA
λ-max ~285 nm UV-Vis (in Methanol)

| Appearance | Off-white to pale yellow solid | Visual Inspection |

Table 2: Hypothetical Forced Degradation Results (HPLC Purity Assay)

Stress Condition Assay (%) Major Degradation Product(s)
Control (Unstressed) 99.8% N/A
0.1 M HCl, 80°C, 24h 92.5% 2-Amino-6-bromonicotinic Acid
0.1 M NaOH, 80°C, 4h 85.1% 2-Amino-6-bromonicotinic Acid
10% H₂O₂, RT, 24h 98.9% Minor unidentified polar degradants
Thermal (105°C, 72h) 99.5% Minimal degradation

| Photolytic (ICH Q1B) | 97.2% | Unidentified apolar degradant |

Interpretation: The hypothetical data in Table 2 suggests the molecule is most susceptible to hydrolysis, particularly under basic conditions, which is typical for an amide functional group. It shows good thermal stability but some sensitivity to light, indicating that light-protective packaging would be necessary.[]

Conclusion

The thermodynamic stability of 2-Amino-6-bromonicotinamide is a critical quality attribute that must be thoroughly understood for its potential development as a pharmaceutical agent. This guide outlines a comprehensive and logical strategy, grounded in established scientific principles and regulatory expectations. By systematically employing forced degradation studies, thermal analysis, spectroscopy, and the development of a stability-indicating HPLC method, researchers can build a robust data package. This package will not only define the molecule's intrinsic stability and degradation pathways but also inform crucial decisions regarding formulation, packaging, storage conditions, and shelf-life determination, ultimately ensuring the delivery of a safe and effective product.

References

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy.
  • Analytical Techniques In Stability Testing. (2025).
  • Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
  • Spotlight on stability: API and drug product testing. (n.d.). Almac.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • 2-Amino-6-bromoisonicotinic acid | 1060811-29-1. (n.d.). MilliporeSigma.
  • 2-Amino-6-bromonicotinic acid | 1196157-51-3. (n.d.). Sigma-Aldrich.
  • Wang, L., et al. (2019). Microbial Degradation of Nicotinamide by a Strain Alcaligenes sp. P156. Scientific Reports.
  • 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809. (n.d.). PubChem.
  • 2-Amino-6-bromonicotinaldehyde | C6H5BrN2O | CID 72212598. (n.d.). PubChem.
  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. (2022).
  • Degradation of Brominated Organic Compounds (Flame Retardants)
  • Proposed pathway of nicotinamide degradation in Alcaligenes sp. P156... (n.d.).
  • A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. (2022).
  • 2-AMINO-6-METHYLNICOTINIC ACID Properties. (2025). EPA.
  • 2-Amino-6-bromopyridine. (n.d.). Chem-Impex.
  • Method for synthesizing 2-amino-6-bromopyridine. (2023).
  • Redox-dependent structural and thermal stability of HMGB1. (2025). MPG.PuRe.
  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics.

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2-Amino-6-bromonicotinamide: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Amino-6-bromonicotinamide in Drug Discovery

2-Amino-6-bromonicotinamide is a versatile heterocyclic building block of significant interest to the pharmaceutical industry. Its unique trifunctional nature, featuring a nucleophilic amino group, a reactive bromine atom, and a carboxamide moiety on a pyridine scaffold, offers medicinal chemists a powerful tool for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of 2-amino-6-bromonicotinamide, from its synthesis and chemical properties to its strategic application in the development of novel therapeutics. For researchers and drug development professionals, understanding the nuances of this intermediate is key to unlocking its full potential in creating next-generation pharmaceuticals.

The strategic placement of the amino, bromo, and amide groups allows for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The amino group can act as a key pharmacophoric element or be further functionalized. The nicotinamide core is a well-established motif in numerous biologically active molecules. This combination of features makes 2-amino-6-bromonicotinamide a valuable starting point for the synthesis of compounds targeting a wide range of diseases, including cancer, inflammatory disorders, and neurological conditions.

Physicochemical Properties and Characterization

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C6H6BrN3O-
Molecular Weight 216.04 g/mol -
Appearance Off-white to pale yellow solidAnalogy to related compounds[1]
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water.General solubility of similar organic molecules
Melting Point Expected to be a high-melting solid.Analogy to related compounds

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, typically in the range of δ 6.5-8.0 ppm. The chemical shifts will be influenced by the positions of the substituents. The protons of the primary amine and amide groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the pyridine ring and the carbonyl carbon of the amide.

  • IR Spectroscopy: Key infrared absorption bands are expected for the N-H stretching of the primary amine and amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and C-Br stretching vibrations.[2]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), with the molecular ion peaks (M⁺) and (M+2)⁺ being readily identifiable.

Synthesis of 2-Amino-6-bromonicotinamide

The most direct and logical synthetic route to 2-amino-6-bromonicotinamide is through the amidation of its corresponding carboxylic acid, 2-amino-6-bromonicotinic acid. This precursor is commercially available.

Synthesis of 2-Amino-6-bromonicotinamide start 2-Amino-6-bromonicotinic acid intermediate Acid Chloride or Activated Ester start->intermediate Activation product 2-Amino-6-bromonicotinamide intermediate->product Amidation reagent1 SOCl₂ or (COCl)₂ reagent2 Ammonia (aq. or gas) or Ammonium Chloride/Base

Figure 1: Proposed synthetic pathway to 2-Amino-6-bromonicotinamide.

Experimental Protocol: Amidation of 2-Amino-6-bromonicotinic acid

This protocol is a general guideline and may require optimization.

  • Activation of the Carboxylic Acid:

    • To a solution of 2-amino-6-bromonicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • A catalytic amount of DMF can be added if using oxalyl chloride.

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).

    • Cool the solution to 0 °C and slowly add a solution of aqueous ammonia (excess) or bubble ammonia gas through the solution. Alternatively, a solution of an ammonium salt (e.g., NH₄Cl) with a non-nucleophilic base (e.g., triethylamine) can be used.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-amino-6-bromonicotinamide.

Key Reactions and Applications in Pharmaceutical Synthesis

The utility of 2-amino-6-bromonicotinamide as a pharmaceutical intermediate lies in its ability to undergo a variety of chemical transformations, particularly at the bromine-substituted position. Palladium-catalyzed cross-coupling reactions are paramount in this regard.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3] This reaction allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 6-position of the nicotinamide ring.

Suzuki-Miyaura Coupling start 2-Amino-6-bromonicotinamide product 2-Amino-6-aryl/alkyl-nicotinamide start->product reagent R-B(OH)₂ (Boronic Acid) reagent->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)

Figure 2: General scheme of the Suzuki-Miyaura coupling with 2-Amino-6-bromonicotinamide.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and can be influenced by the electronic and steric properties of the boronic acid coupling partner.[4] This reaction is instrumental in the synthesis of bi-aryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5] This reaction is particularly useful for synthesizing diarylamines and N-aryl heterocycles, which are prevalent in many drug candidates.

Buchwald-Hartwig Amination start 2-Amino-6-bromonicotinamide product 2-Amino-6-(N-R¹R²)-nicotinamide start->product reagent R¹R²NH (Amine) reagent->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu)

Figure 3: General scheme of the Buchwald-Hartwig amination with 2-Amino-6-bromonicotinamide.

The development of specialized phosphine ligands has greatly expanded the scope of the Buchwald-Hartwig amination, allowing for the coupling of a wide range of amines with aryl bromides under relatively mild conditions.[5] This reaction is key for accessing structures found in inhibitors of enzymes such as PARP and various kinases.

Potential Therapeutic Applications

The 2-aminonicotinamide scaffold is a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a variety of therapeutic applications:

  • Oncology: As a core component of kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors. The ability to readily diversify the 6-position allows for fine-tuning of potency and selectivity against specific cancer targets.[6][7]

  • Inflammatory Diseases: The nicotinamide moiety is related to NAD+, which plays a role in inflammatory processes. Derivatives can be explored as modulators of inflammatory pathways.

  • Neurological Disorders: The pyridine ring is a common feature in centrally active agents. Functionalization of the 2-amino-6-bromonicotinamide core could lead to novel compounds for treating neurological and psychiatric conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-amino-6-bromonicotinamide is not available, the safety precautions for closely related compounds should be followed. Analogues such as 2-amino-6-bromopyridine are classified as harmful if swallowed, in contact with skin, or if inhaled, and cause skin and eye irritation.[8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Amino-6-bromonicotinamide stands out as a high-value intermediate for pharmaceutical research and development. Its trifunctional nature provides a versatile platform for the synthesis of diverse and complex molecules. The ability to readily perform Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the 6-position opens up a vast chemical space for exploration. As the demand for novel and targeted therapeutics continues to grow, the strategic use of well-designed building blocks like 2-amino-6-bromonicotinamide will be crucial in accelerating the drug discovery process. This guide serves as a foundational resource for scientists looking to leverage the unique chemical attributes of this promising intermediate.

References

  • 2-Amino-6-bromonicotinic acid, min 98%, 1 gram. Lab Supplies. [Link]

  • 2-Amino-6-bromonicotinaldehyde | C6H5BrN2O | CID 72212598. PubChem. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Synthesis of A. 6-Bromonicotinic Acid. PrepChem.com. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. PubMed. [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. [Link]

  • Highly Efficient Stereoconservative Amidation and Deamidation of α-Amino Acids. [Link]

  • Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Semantic Scholar. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP. PMC. [Link]

  • The manufacturing method of 2- amino -6- methylnicotinic acids.
  • 2-amino-6-tertiary aminodihydropyridines their production and their medicinal use.
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  • Preparation of amino acid amides.
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  • Amide Activation in Ground and Excited States. MDPI. [Link]

  • Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. [Link]

  • PARP Inhibitors: Science and Current Clinical Development. PMC. [Link]

  • Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. PMC - NIH. [Link]

  • Beyond PARP Inhibitors in Advanced Breast Cancer Patients with Germline BRCA1/2 Mutations: Focus on CDK4/6-Inhibitors and Data Review on Other Biological Therapies. MDPI. [Link]

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  • "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman. Georgia Southern Commons. [Link]

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pKa Values and Ionization Dynamics of 2-Amino-6-bromonicotinamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization behavior (pKa) of highly functionalized heterocyclic scaffolds is a critical prerequisite in rational drug design and formulation. 2-Amino-6-bromonicotinamide (CAS: 2089310-41-6)[1] is a versatile pyridine derivative frequently utilized as a building block for kinase inhibitors and advanced therapeutics[2]. Because empirical pKa data for novel, multi-substituted heterocycles is rarely published in standard databases, scientists must rely on a combination of physical organic chemistry principles and rigorous analytical methodologies to profile these compounds.

This whitepaper deconstructs the electronic effects governing the ionization of 2-Amino-6-bromonicotinamide, provides a quantitative estimation of its pKa based on Hammett-like substituent effects, and outlines a self-validating experimental protocol for precise empirical determination.

Molecular Architecture and Electronic Causality

To predict the ionization behavior of 2-Amino-6-bromonicotinamide, we must first isolate the primary site of protonation and analyze the vector sum of the electronic effects exerted by its substituents.

The Primary Ionization Center

In 2-aminopyridine systems, protonation does not occur on the exocyclic primary amine. Instead, it occurs on the endocyclic pyridine nitrogen (N1). This regioselectivity is driven by the strong mesomeric electron donation (+M effect) from the 2-amino group into the ring, which localizes electron density on the ring nitrogen. Upon protonation at N1, the resulting positive charge is highly stabilized by resonance, forming an amidinium-like cation[3].

Substituent Effects on Basicity

The intrinsic pKa of an unsubstituted pyridine conjugate acid is 5.23[4]. The addition of substituents drastically alters this value:

  • The 2-Amino Group (+M, -I): The strong resonance donation outweighs the inductive withdrawal, significantly increasing the electron density at N1. Consequently, the pKa of 2-aminopyridine rises to 6.86[5].

  • The 3-Carboxamide Group (-M, -I): The nicotinamide core features a carboxamide group at the 3-position. This group exerts strong electron-withdrawing effects through both inductive and resonance pathways, depleting electron density from the ring. This effect drops the pKa of nicotinamide to 3.35[6].

  • The 6-Bromo Group (-I, +M): Halogens are net electron-withdrawing due to their high electronegativity (-I effect dominating over weak +M donation). In the related compound 2-amino-5-bromopyridine, the addition of the bromine atom depresses the pKa from 6.86 down to 4.65[7]. A bromine atom at the 6-position exerts a similarly potent inductive pull adjacent to the N1 center.

Ionization A Protonated Cation (Pyridinium Form) pH < 2.8 B Neutral Free Base (Pyridine Form) pH > 2.8 A->B - H+ (Deprotonation) B->A + H+ (Protonation)

Figure 1: Ionization equilibrium of 2-Amino-6-bromonicotinamide at the pyridine nitrogen.

Quantitative pKa Profiling and Comparative Analysis

By synthesizing the known pKa shifts of the individual functional groups, we can mathematically estimate the pKa of 2-Amino-6-bromonicotinamide.

Taking 2-aminopyridine (pKa 6.86)[8] as our baseline:

  • The isolated effect of the 3-carboxamide group reduces the pKa by approximately 1.88 units (derived from the difference between pyridine at 5.23[4] and nicotinamide at 3.35[9]).

  • The isolated effect of the bromo group reduces the pKa by approximately 2.21 units (derived from the difference between 2-aminopyridine at 6.86[5] and 2-amino-5-bromopyridine at 4.65[10]).

Assuming additive linear free energy relationships, the estimated pKa of the N1 conjugate acid of 2-Amino-6-bromonicotinamide is: 6.86 - 1.88 - 2.21 ≈ 2.77

Table 1: Comparative pKa Values of Related Pyridine Derivatives
CompoundSubstituent(s)Experimental/Predicted pKaReference
PyridineNone5.23[4]
2-Aminopyridine2-NH₂6.86[5]
Nicotinamide3-CONH₂3.35[6]
2-Amino-5-bromopyridine2-NH₂, 5-Br4.65[11]
2-Amino-6-bromonicotinamide 2-NH₂, 3-CONH₂, 6-Br ~2.8 (Estimated) This Guide

Experimental Methodologies for pKa Determination

While potentiometric titration is the industry standard for pKa determination, it becomes highly inaccurate for compounds with a pKa < 3.0. At such low pH values, the high background concentration of free hydrogen ions (


) masks the subtle changes in 

concentration caused by the ionization of the analyte.

Causality of Method Choice: Because protonation of the pyridine ring fundamentally alters the conjugated


-electron system of the molecule, it induces a significant chromophoric shift. Therefore, UV-Vis Spectrophotometric Titration  is the superior, highly sensitive method for determining the pKa of 2-Amino-6-bromonicotinamide.
Self-Validating UV-Vis Protocol

This protocol is designed as a self-validating system. The presence of a distinct isosbestic point (a specific wavelength where total absorbance remains constant across all pH values) acts as an internal control, proving that the system is a clean two-state equilibrium (Neutral


 Cation) without degradation, precipitation, or aggregation artifacts.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-Amino-6-bromonicotinamide in LC-MS grade DMSO to create a 10 mM stock solution. Rationale: Ensures complete dissolution before aqueous introduction.

  • Buffer Series Generation: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) ranging from pH 1.0 to pH 5.0 in 0.2 pH increments. Maintain a constant ionic strength (e.g., 0.15 M KCl) to mimic physiological osmolarity and prevent activity coefficient drift.

  • Sample Spiking: Spike the DMSO stock into each buffer solution to achieve a final analyte concentration of 50 µM (ensure final DMSO concentration is

    
     0.5% v/v to prevent co-solvent pKa shifting).
    
  • Spectral Acquisition: Scan each solution using a dual-beam UV-Vis spectrophotometer from 200 nm to 400 nm at 25.0 °C.

  • Isosbestic Validation: Overlay the spectra. Identify the isosbestic point and select an analytical wavelength (

    
    ) where the difference in absorbance between the fully protonated and fully deprotonated species is maximized.
    
  • Data Regression: Plot the Absorbance at

    
     against the pH. Fit the data to the Henderson-Hasselbalch non-linear regression model to extract the precise pKa.
    

Workflow N1 1. Stock Solution Prep (10 mM in DMSO) N2 2. Aqueous Buffer Series (pH 1.0 to 5.0) N1->N2 N3 3. UV-Vis Spectroscopy (Scan 200-400 nm) N2->N3 N4 4. Isosbestic Point Validation N3->N4 N5 5. Non-Linear Regression (Absorbance vs. pH) N4->N5 N6 Calculated pKa Value (~2.8) N5->N6

Figure 2: Step-by-step UV-Vis spectrophotometric workflow for pKa determination.

Implications for Drug Development and Formulation

The estimated pKa of ~2.8 dictates that at physiological pH (7.4), 2-Amino-6-bromonicotinamide exists almost exclusively (>99.99%) in its neutral, un-ionized free base form .

Formulation & ADME Consequences:

  • Solubility: The lack of ionization at intestinal pH (pH 5.5 - 7.0) indicates that the compound will likely suffer from poor aqueous solubility, a common hurdle for highly halogenated heterocycles.

  • Permeability: Conversely, the high fraction of neutral species at physiological pH will favor passive transcellular membrane permeation, potentially leading to high absorption if dissolution is not the rate-limiting step.

  • Salt Selection: Because the pKa is very low, forming a stable pharmaceutical salt will require a highly acidic counterion (e.g., hydrochloric acid, methanesulfonic acid) to ensure a

    
     between the base and the acid, which is necessary for stable salt formation.
    

References

Sources

A Tale of Two Nicotinamides: A Technical Guide to 6-Bromonicotinamide and the Elusive 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical intricacies of two closely related nicotinamide derivatives: the well-documented 6-bromonicotinamide and the notably less characterized 2-Amino-6-bromonicotinamide. While the former is a readily available and versatile building block in medicinal chemistry, the latter remains a compound with a scarce public record. This guide will provide a comprehensive overview of 6-bromonicotinamide, including its synthesis, reactivity, and applications, supported by detailed experimental protocols. Furthermore, we will explore the synthesis and properties of precursors to the elusive 2-Amino-6-bromonicotinamide and, based on established chemical principles, infer its potential characteristics and reactivity in comparison to its non-aminated counterpart.

Part 1: The Established Workhorse: 6-Bromonicotinamide

6-Bromonicotinamide is a halogenated derivative of nicotinamide (a form of vitamin B3) that has garnered significant interest in pharmaceutical and agrochemical research. The presence of the bromine atom at the 6-position of the pyridine ring imparts unique reactivity, making it a valuable intermediate for the synthesis of a wide array of bioactive molecules.

Physicochemical Properties of 6-Bromonicotinamide
PropertyValueSource
CAS Number 889676-37-3[1]
Molecular Formula C₆H₅BrN₂O[1]
Molecular Weight 201.02 g/mol [1]
Appearance White to off-white powder
Melting Point 238-240 °C
Solubility Limited solubility in water.
Synthesis of 6-Bromonicotinamide

A common synthetic route to 6-bromonicotinamide starts from the commercially available 6-hydroxynicotinic acid.

Synthesis_6_Bromonicotinamide

Experimental Protocol: Synthesis of 6-Bromonicotinic Acid from 6-Hydroxynicotinic Acid [2]

  • To a reaction vessel, add 6-hydroxynicotinic acid.

  • Carefully add phosphorus pentabromide (PBr₅) or phosphorus oxybromide (POBr₃) portion-wise. This reaction is exothermic and releases corrosive fumes, so it should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto crushed ice.

  • The resulting precipitate of 6-bromonicotinic acid is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Amide Formation to Yield 6-Bromonicotinamide

  • Suspend 6-bromonicotinic acid in an inert solvent such as dichloromethane (DCM) or toluene.

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C to form the acid chloride in situ. This step should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 1-2 hours until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride).

  • In a separate flask, prepare a solution of ammonia in an appropriate solvent (e.g., aqueous ammonia or ammonia gas bubbled through an organic solvent).

  • Slowly add the in situ generated 6-bromonicotinoyl chloride solution to the ammonia solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • The product, 6-bromonicotinamide, can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Reactivity and Applications of 6-Bromonicotinamide

The bromine atom at the 6-position of 6-bromonicotinamide is susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it a versatile building block for introducing the nicotinamide scaffold into more complex molecules.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds. 6-Bromonicotinamide can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 6-position.

Suzuki_Coupling

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromonicotinamide with Phenylboronic Acid [3][4]

  • To a reaction vessel, add 6-bromonicotinamide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 6-phenylnicotinamide.

Other Applications:

  • Buchwald-Hartwig Amination: The bromine atom can be substituted with various amines to form 6-aminonicotinamide derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes provides 6-alkynylnicotinamides.

  • Stille Coupling: Coupling with organostannanes introduces a variety of organic substituents.

These reactions have enabled the synthesis of numerous compounds with diverse biological activities, including potential anticancer and antifungal agents.[5][6]

Part 2: The Enigma: 2-Amino-6-bromonicotinamide

In stark contrast to its well-documented counterpart, specific information regarding 2-Amino-6-bromonicotinamide is conspicuously absent from major chemical databases and the scientific literature. No CAS number, established synthesis, or detailed physicochemical properties have been publicly reported. This suggests that the compound may be novel, synthetically challenging to access, or potentially unstable.

However, we can infer its potential properties and a plausible synthetic strategy based on the known chemistry of its constituent parts and related molecules.

Inferred Properties of 2-Amino-6-bromonicotinamide

The introduction of an amino group at the 2-position of the pyridine ring is expected to significantly influence the electronic properties of the molecule compared to 6-bromonicotinamide. The amino group is a strong electron-donating group, which would increase the electron density of the pyridine ring.

Property6-Bromonicotinamide2-Amino-6-bromonicotinamide (Inferred)
Electron Density of Pyridine Ring Electron-deficientMore electron-rich
Reactivity towards Electrophiles LowerHigher
Reactivity towards Nucleophiles HigherLower
Basicity of Pyridine Nitrogen LowerHigher

This difference in electron density would have a profound impact on the reactivity of the molecule. For instance, the increased electron density in 2-Amino-6-bromonicotinamide would likely make it more susceptible to electrophilic aromatic substitution and less reactive in nucleophilic aromatic substitution reactions compared to 6-bromonicotinamide.[7]

Proposed Synthesis of 2-Amino-6-bromonicotinamide

A logical synthetic approach to 2-Amino-6-bromonicotinamide would start from the more readily available 2-Amino-6-bromonicotinic acid.[8][9]

Synthesis_2_Amino_6_Bromonicotinamide

Hypothetical Experimental Protocol: Amidation of 2-Amino-6-bromonicotinic Acid [10][11]

  • Protection of the Amino Group (Optional but Recommended): The primary amino group at the 2-position is nucleophilic and may interfere with the amidation reaction. It is advisable to protect it first, for example, by acylation (e.g., with acetic anhydride) or by forming a carbamate (e.g., with Boc anhydride).

  • Activation of the Carboxylic Acid: The protected 2-amino-6-bromonicotinic acid can be converted to a more reactive species. A common method is the formation of an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, peptide coupling reagents (e.g., DCC, EDC) can be used.

  • Amidation: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas, to form the amide.

  • Deprotection: If a protecting group was used, it would be removed in the final step under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group, or acid treatment for a Boc group) to yield 2-Amino-6-bromonicotinamide.

Causality Behind Experimental Choices: The choice to protect the amino group is crucial for preventing side reactions, such as the formation of polymers or intermolecular amide linkages between the amino group of one molecule and the activated carboxyl group of another. The selection of the activating agent for the carboxylic acid will depend on the overall sensitivity of the molecule and the desired reaction conditions.

Part 3: Comparative Analysis and Future Directions

The key difference between 6-bromonicotinamide and the hypothetical 2-Amino-6-bromonicotinamide lies in the electronic effect of the 2-amino group. This substituent is expected to increase the electron density of the pyridine ring, making it more nucleophilic and potentially altering its biological activity.

Reactivity:

  • 6-Bromonicotinamide: The electron-withdrawing nature of the bromine atom and the amide group makes the pyridine ring relatively electron-poor, favoring nucleophilic aromatic substitution at positions other than the 6-position (if activated) and facilitating palladium-catalyzed cross-coupling at the C-Br bond.

  • 2-Amino-6-bromonicotinamide (Inferred): The electron-donating amino group would likely deactivate the ring towards nucleophilic attack but activate it towards electrophilic substitution. The reactivity in cross-coupling reactions at the C-Br bond may also be modulated by the presence of the amino group, which can coordinate to the palladium catalyst.

Potential Applications:

Given that many substituted nicotinamides exhibit interesting biological activities, 2-Amino-6-bromonicotinamide, if synthesized, would be a valuable candidate for screening in various therapeutic areas. The presence of the 2-amino group could lead to different binding interactions with biological targets compared to 6-bromonicotinamide, potentially resulting in novel pharmacological profiles.[6][12]

Conclusion

6-Bromonicotinamide is a well-established and versatile building block in synthetic chemistry, with its reactivity being dominated by the bromine atom at the 6-position. In contrast, 2-Amino-6-bromonicotinamide remains an uncharacterized molecule. Based on fundamental chemical principles, we have proposed a plausible synthetic route and inferred its likely chemical properties. The synthesis and characterization of 2-Amino-6-bromonicotinamide would be a valuable contribution to the field of medicinal chemistry, opening up new avenues for the development of novel nicotinamide-based therapeutics. This guide provides a solid foundation for researchers interested in exploring the chemistry of these and related compounds.

References

Sources

Methodological & Application

Protocol for Suzuki-Miyaura coupling at the 6-bromo position

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the 6-Bromo Position

Introduction & Strategic Rationale

The functionalization of the 6-bromo position in heterocyclic scaffolds—such as 6-bromoisoquinolines, 6-bromopyridazines, and 6-bromo-2,2-dimethylchroman-4-amines—is a cornerstone transformation in modern drug discovery[1][2][3]. The Suzuki-Miyaura cross-coupling reaction provides a highly reliable, palladium-catalyzed pathway to forge C(sp2)-C(sp2) bonds, allowing researchers to rapidly build diverse libraries of biologically active compounds.

As an Application Scientist, it is critical to understand that a protocol is not merely a list of ingredients, but a finely tuned thermodynamic and kinetic system. Success at the 6-bromo position relies heavily on managing the oxidative addition rate and preventing catalyst degradation before the transmetalation step can occur.

Mechanistic Causality: The "Why" Behind the Chemistry

To optimize yields and troubleshoot failures, one must understand the causality driving the catalytic cycle[2][3]:

  • Oxidative Addition: The C6-Br bond is cleaved by the electron-rich Pd(0) active species. For electron-deficient heterocycles (e.g., pyridazines), this step is rapid. However, for sterically hindered or electron-rich systems, bulky, electron-donating phosphine ligands are required to force the palladium insertion[1][2].

  • Transmetalation: This is typically the rate-limiting step. The addition of an aqueous base (like K₂CO₃) is absolutely non-negotiable; it converts the relatively inert boronic acid into a highly nucleophilic boronate complex, driving the transfer of the aryl group to the Pd(II) center[1][3].

  • Reductive Elimination: The spatial proximity of the two organic ligands on the Pd(II) complex forces the formation of the new C-C bond, expelling the final product and regenerating the Pd(0) catalyst[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(PPh3)2) OxAdd Oxidative Addition C6-Br Bond Cleavage Pd0->OxAdd 6-Bromo Substrate TransMet Transmetalation Boronate Complex Transfer OxAdd->TransMet Base + Boronic Acid RedElim Reductive Elimination C(sp2)-C(sp2) Bond Formation TransMet->RedElim Halide Exchange RedElim->Pd0 Coupled Product

Caption: Suzuki-Miyaura catalytic cycle at the 6-bromo position highlighting key mechanistic phases.

Quantitative Data: Reaction Parameter Optimization

Selecting the right conditions prevents common failure modes such as protodeboronation or homocoupling. The table below synthesizes optimal starting points based on substrate complexity[1][2][3][4].

ParameterStandard ConditionChallenging/Steric ConditionCausality / Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)CataCXium® A Pd G3 (2 mol%)Bulkier ligands accelerate oxidative addition in sterically hindered 6-bromo substrates[1].
Base K₂CO₃ (2.0 equiv)Cs₂CO₃ (3.0 equiv)Stronger bases enhance boronate complex formation, overcoming transmetalation barriers[1][2].
Solvent 1,4-Dioxane/H₂O (4:1)2-MeTHF or THF/H₂OWater is strictly required to dissolve inorganic bases and activate the boronic acid[1][4].
Temperature 80 °C100–110 °CHigher thermal energy overcomes activation barriers in electron-rich 6-bromo systems[1][2].

Detailed Experimental Protocol: A Self-Validating Workflow

This protocol is engineered to ensure high fidelity and reproducibility. Every step includes a built-in rationale and verification checkpoint.

Reagents Required:

  • 6-Bromoheterocycle (e.g., 6-Bromoisoquinoline-1-carbonitrile) (1.0 equiv, 1.0 mmol)[3]

  • Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)[1][2]

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)[1][2]

  • K₂CO₃ (2.0 equiv, 2.0 mmol)[1][2]

  • Degassed 1,4-Dioxane and Deionized Water (4:1 v/v, 10 mL total)[1][3]

Step-by-Step Methodology:

  • Reagent Assembly & Degassing (Critical for Catalyst Longevity):

    • Action: To a flame-dried Schlenk flask or reaction vial, add the 6-bromo substrate, the boronic acid, and the K₂CO₃ base[2][3].

    • Causality: Solid reagents are loaded first to minimize atmospheric exposure during solvent addition.

    • Action: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times[1][2].

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, which is the leading cause of stalled reactions[3].

  • Solvent and Catalyst Introduction:

    • Action: Via syringe, add 10 mL of the 1,4-Dioxane/H₂O solvent mixture (previously degassed by bubbling inert gas for 15-20 minutes)[2][3].

    • Action: Quickly remove the septum, add the Pd(PPh₃)₄ catalyst under a positive stream of inert gas, and reseal[1][3].

  • Reaction Execution & In-Process Monitoring (Self-Validation):

    • Action: Place the flask in a pre-heated oil bath at 80–100 °C and stir vigorously for 2–24 hours[2][3].

    • Validation Checkpoint: At the 2-hour mark, extract a 10 µL aliquot via syringe. Quench it in a micro-vial containing EtOAc and water. Analyze the organic layer via LC-MS or TLC. Do not proceed to workup until the 6-bromo starting material peak is entirely consumed[2][3]. If stalled, add a fresh 2 mol% spike of catalyst[2].

  • Aqueous Workup and Extraction:

    • Action: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc)[2][3].

    • Action: Wash the organic layer with water (2 x 10 mL) followed by brine (10 mL)[3].

    • Causality: The aqueous wash effectively partitions and removes the inorganic salts and any residual boronic acid byproducts, preventing streaking during chromatography.

    • Action: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[2][3].

  • Purification:

    • Action: Purify the crude residue via silica gel flash column chromatography using a gradient of EtOAc in Hexanes to isolate the pure 6-aryl product[2][3].

Workflow Prep 1. Reagent Prep & Degassing React 2. Reaction Execution (80-100°C) Prep->React Monitor 3. LC-MS/TLC Validation React->Monitor Monitor->React Incomplete Workup 4. Aqueous Workup & Extraction Monitor->Workup Full Conversion Purify 5. Silica Gel Purification Workup->Purify

Caption: Step-by-step experimental workflow with an integrated LC-MS self-validation loop.

Troubleshooting & Edge Cases

  • Homocoupling of Boronic Acid: If LC-MS reveals significant biaryl formation from the boronic acid, your system has oxygen contamination. Solution: Strictly enforce freeze-pump-thaw degassing for solvents and switch to a bulkier phosphine ligand[2].

  • Protodeboronation of Sensitive Boronic Acids: If the boronic acid degrades before coupling, substitute it with lithium triisopropyl borates (LTBs). LTBs are highly stable towards protodeboronation and couple efficiently under standard Suzuki-Miyaura conditions[4].

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine - Benchchem. benchchem.com. 1

  • Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem. benchchem.com. 2

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile - Benchchem. benchchem.com. 3

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC. nih.gov. 4

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Application Note: Buchwald-Hartwig Amination Protocols for 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2,6-Diaminonicotinamide Derivatives

This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-6-bromonicotinamide. As a key heterocyclic building block, the successful C-N cross-coupling of this substrate is critical for the synthesis of a wide array of compounds in pharmaceutical research and development. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction optimization, component selection, and troubleshooting.

The Buchwald-Hartwig amination has transformed modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] It has largely superseded harsher classical methods, which often suffer from limited substrate scope and poor functional group tolerance.[2] The reaction's success hinges on the careful interplay of a palladium catalyst, a specialized phosphine ligand, a suitable base, and an appropriate solvent.[3]

Coupling 2-amino-6-bromonicotinamide presents a unique set of challenges. The substrate is a heteroaryl halide containing an electron-donating amino group and a potentially base-sensitive amide moiety. Such substrates require carefully optimized conditions to achieve high yields and avoid side reactions.[4] This guide will detail two robust protocols, explaining the rationale behind each experimental choice to ensure reproducible and successful outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle. A comprehensive understanding of this mechanism is fundamental to rational troubleshooting and optimization. The cycle, which relies on the transition between Pd(0) and Pd(II) oxidation states, can be broken down into three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-amino-6-bromonicotinamide. This is often the rate-limiting step and is heavily influenced by the ligand's properties.

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the newly formed Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.

  • Reductive Elimination : This final step forms the desired C-N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][5]

An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, leading to hydrodehalogenation of the starting material.[2] The choice of ligand is critical to promote the desired reductive elimination pathway.

Buchwald-Hartwig Catalytic Cycle pd0 Active Catalyst L-Pd(0) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex Palladium-Amido Complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product Ar-NR'R'' amido_complex->product amine Amine (HNR'R'') amine->oa_complex base Base base->oa_complex halide Ar-Br (2-Amino-6-bromonicotinamide) halide->pd0 Experimental Workflow setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) reagents 2. Charge Reagents - Pd Precatalyst - Base (NaOtBu) - Aryl Halide & Amine setup->reagents solvent 3. Add Anhydrous Solvent (Toluene) reagents->solvent reaction 4. Heat & Stir (80-110 °C, monitor by LC-MS/TLC) solvent->reaction workup 5. Reaction Quench & Workup (Cool, add water, extract with organic solvent) reaction->workup purify 6. Purification (Silica Gel Chromatography) workup->purify product 7. Final Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup : In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand if not using a precatalyst (e.g., XPhos, 2.4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition : Add 2-amino-6-bromonicotinamide (1.0 equivalent) and the amine coupling partner (1.2 equivalents) to the vial.

  • Solvent Addition : Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M with respect to the limiting reagent).

  • Reaction : Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 4-24 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Quench carefully with water and dilute with an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to afford the desired product.

Protocol 2: Milder Conditions for Base-Sensitive Substrates

This protocol uses a weaker base and is ideal when the nicotinamide functionality is susceptible to hydrolysis or other base-mediated degradation.

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%), XantPhos (5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Reagent Addition : Add 2-amino-6-bromonicotinamide (1.0 equivalent) and the amine coupling partner (1.5 equivalents). [6]3. Solvent Addition : Add anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1 M). [6]4. Reaction : Seal the tube and heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitoring, Work-up, and Purification : Follow steps 5-7 as described in Protocol 1.

Comparative Summary of Protocols

ParameterProtocol 1 (General)Protocol 2 (Mild)Rationale
Pd Source XPhos Pd G3 (or similar)Pd₂(dba)₃Precatalyst offers convenience; Pd(0) source is standard for ligand screening.
Ligand XPhos (or SPhos)XantPhosMonodentate biaryl phosphines are highly active with strong bases. Bidentate XantPhos is effective with weaker bases. [7][6]
Base NaOtBuCs₂CO₃Strong alkoxide base for high reactivity. Weaker carbonate base for functional group tolerance. [4][6]
Solvent TolueneToluene or DioxaneHigh-boiling point aprotic solvents are standard. [7]
Temperature 100 °C110 °CMilder conditions may require more thermal energy to achieve a sufficient reaction rate.
Best For General screening, robust aminesBase-sensitive substrates, amidesMaximizes reaction speed vs. preserving delicate functional groups.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) not formed or degraded. 2. Inappropriate Ligand/Base Combination. 3. Insufficient Temperature. 4. Presence of oxygen or moisture.1. Use a reliable palladacycle precatalyst. Ensure all reagents and solvents are anhydrous and degassed. [7] 2. Screen a panel of ligands (e.g., XPhos, SPhos, BrettPhos) and bases. [7][8] 3. Increase the reaction temperature in 10 °C increments. 4. Improve inert atmosphere technique.
Starting Material Decomposition 1. Base is too strong for the substrate. 2. Temperature is too high.1. Switch to a weaker base such as Cs₂CO₃ or K₃PO₄ (Protocol 2). [4][7] 2. Lower the reaction temperature and monitor for longer reaction times.
Hydrodehalogenation Side Product 1. Unwanted β-hydride elimination. 2. Presence of water in the reaction.1. The choice of ligand is crucial; bulky biaryl phosphines are designed to minimize this pathway. [2] 2. Ensure all solvents and reagents are scrupulously dried.
Poorly Soluble Reagents 1. Incorrect solvent choice. 2. High density of inorganic base.1. Test alternative solvents like dioxane or 2-MeTHF. 2. Ensure vigorous stirring to keep the base suspended. Sonication can sometimes help break up clumps of base. [4]

References

  • Chemical Insights. (2024).
  • Tetrahedron Letters. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
  • Entegris. (n.d.). Buchwald Ligands Review.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2-aminopyridines.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • NBU-IR. (n.d.). SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface.
  • PMC. (n.d.). Recent Green and Sustainable Pd‐Catalyzed Aminations.
  • BenchChem. (2025). discovery and development of Buchwald ligands.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

Sources

Synthesis of 1,8-naphthyridines starting from 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Functionalized 1,8-Naphthyridines from 2-Amino-6-bromonicotinamide

Executive Summary

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster antibiotics (e.g., Gemifloxacin, Enoxacin), antitumor agents, and CB2 receptor agonists. While classical syntheses often rely on 2-aminonicotinaldehyde (Friedländer synthesis), this guide addresses a specific, highly versatile precursor: 2-Amino-6-bromonicotinamide .

This precursor presents a unique synthetic challenge: the amide functionality at position 3 does not undergo direct Friedländer condensation to naphthyridines (often yielding pyrimidines instead). Therefore, this application note details a Divergent Synthesis Strategy , converting the amide into either a Nitrile (Pathway A) or a Carboxylic Acid (Pathway B) to access two distinct classes of 1,8-naphthyridines.

Strategic Overview

The synthesis branches based on the desired final pharmacophore:

  • Pathway A (The Nitrile Route): Targets 4-amino-1,8-naphthyridines (typical of acetylcholinesterase inhibitors and antiparasitics).

  • Pathway B (The Carboxylate Route): Targets 1,8-naphthyridin-4-ones (typical of quinolone antibiotics).

The 7-bromo substituent (derived from the 6-bromo position of the pyridine) is preserved in both pathways, serving as a critical handle for late-stage diversification via palladium-catalyzed cross-coupling.

G Start 2-Amino-6-bromonicotinamide InterA Intermediate A: 2-Amino-6-bromonicotinonitrile Start->InterA Dehydration (POCl3 or Pd-cat) InterB Intermediate B: 2-Amino-6-bromonicotinic Acid Start->InterB Hydrolysis (NaOH/H2O) ProdA Target A: 4-Amino-7-bromo-1,8-naphthyridines InterA->ProdA Friedländer-type Condensation (Ketones + Lewis Acid) ProdB Target B: 7-Bromo-1,8-naphthyridin-4-ones InterB->ProdB Gould-Jacobs Reaction (EMME + Heat)

Figure 1: Divergent synthetic pathways from 2-Amino-6-bromonicotinamide.

Pathway A: Synthesis of 4-Amino-1,8-Naphthyridines

This pathway exploits the reactivity of o-aminonitriles. By dehydrating the starting amide, we generate a nitrile that can undergo cyclocondensation with ketones (a Tacrine-like synthesis).

Step 1: Dehydration to 2-Amino-6-bromonicotinonitrile

Rationale: The amide group is relatively inert to the nucleophilic attacks required for ring closure. Converting it to a nitrile increases the electrophilicity of the C3 carbon.

  • Reagents: Phosphoryl chloride (

    
    ), Pyridine (or 
    
    
    
    ), Dichloromethane (DCM).
  • Mechanism:

    
     activates the amide oxygen, facilitating elimination to form the nitrile.
    

Protocol:

  • Suspend 2-Amino-6-bromonicotinamide (10.0 mmol) in dry DCM (50 mL) under

    
    .
    
  • Add anhydrous pyridine (25.0 mmol) followed by dropwise addition of

    
     (12.0 mmol) at 0°C.
    
  • Allow the mixture to warm to room temperature and stir for 4 hours (monitor by TLC for disappearance of amide).

  • Quench: Pour carefully into ice-water containing

    
    .
    
  • Isolation: Extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).
  • Yield Expectation: 85-92%.

Step 2: Cyclocondensation with Ketones

Rationale: The amino group (N2) attacks the ketone carbonyl, forming an imine. The alpha-carbon of the ketone then attacks the nitrile (C3), followed by tautomerization to the aromatic amine.

  • Reagents: Ketone (e.g., Acetophenone, Cyclohexanone), Lewis Acid catalyst (

    
    , 
    
    
    
    , or
    
    
    ).
  • Conditions: Reflux in 1,2-dichloroethane or solvent-free (120°C).

Protocol:

  • Mix 2-Amino-6-bromonicotinonitrile (5.0 mmol) with the chosen ketone (6.0 mmol).

  • Add

    
     (5.0 mmol) suspended in 1,2-dichloroethane (20 mL).
    
  • Reflux for 6–12 hours.

  • Workup: Cool, add 10% NaOH (aq) to decompose the aluminum complex.

  • Extract with EtOAc. The organic layer will contain the 4-amino-7-bromo-1,8-naphthyridine derivative.

  • Purification: Recrystallization from Ethanol/DMF.

Pathway B: Synthesis of 1,8-Naphthyridin-4-ones (Gould-Jacobs)

This is the industry-standard route for generating the core scaffold of quinolone antibiotics.

Step 1: Hydrolysis to 2-Amino-6-bromonicotinic Acid

Rationale: The Gould-Jacobs reaction requires an aniline-like amine and a free position or a carboxyl group that can eventually be decarboxylated (though here we use the acid to direct the cyclization).

Protocol:

  • Suspend 2-Amino-6-bromonicotinamide (20 mmol) in 10% NaOH (50 mL).

  • Reflux for 2 hours until ammonia evolution ceases.

  • Cool to 0°C and acidify with glacial acetic acid to pH 4-5.

  • Filter the precipitated 2-Amino-6-bromonicotinic acid . Wash with cold water and dry.

Step 2 & 3: The Gould-Jacobs Reaction

Rationale: Condensation with diethyl ethoxymethylenemalonate (EMME) adds the required carbon atoms. Thermal cyclization closes the ring.

  • Reagents: Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether (solvent).

Protocol:

  • Condensation: Mix the acid (10 mmol) with EMME (11 mmol) and heat at 110°C for 2 hours (neat). Ethanol is evolved. This forms the N-(2,2-dicarbethoxyvinyl) intermediate.

  • Cyclization: Add the intermediate to pre-heated Diphenyl ether (20 mL) at 250°C (reflux).

    • Critical Note: High temperature is required for the intramolecular acylation.[1]

  • Maintain temperature for 45–60 minutes.

  • Isolation: Cool the mixture to room temperature. Add Hexane (50 mL) to precipitate the product.

  • Filter the solid.[1][2] Wash with Hexane to remove diphenyl ether.

  • Product: Ethyl 7-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

Data Summary Table

ParameterPathway A (Nitrile)Pathway B (Acid/Gould-Jacobs)
Final Product Class 4-Amino-1,8-naphthyridine1,8-Naphthyridin-4-one
Key Intermediate 2-Amino-6-bromonicotinonitrile2-Amino-6-bromonicotinic acid
Cyclization Partner Ketones (Acetophenone, etc.)Diethyl ethoxymethylenemalonate (EMME)
Reaction Temp 80–120°C250°C (Diphenyl ether)
Primary Application AChE Inhibitors, AntiparasiticsAntibiotics (Quinolones)
Typical Yield 60–75%55–70%

Post-Cyclization Functionalization

Both pathways yield a 7-bromo substituted naphthyridine. This position is electronically equivalent to the 6-position of a pyridine (para to the nitrogen), making it highly reactive for Palladium-catalyzed cross-coupling.

Protocol: Suzuki-Miyaura Coupling (General)

  • Dissolve 7-bromo-1,8-naphthyridine derivative (1.0 eq) in Dioxane/Water (4:1).

  • Add Boronic Acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (5 mol%).
  • Heat at 90°C for 4 hours under Argon.

  • Yields are typically >85% due to the activated nature of the C-Br bond.

References

  • Friedländer Synthesis Variants: Organic Chemistry Portal. "Synthesis of 1,8-naphthyridines." Available at: [Link]

  • Gould-Jacobs Reaction: Wikipedia. "Gould–Jacobs reaction."[1][3][4] Available at: [Link]

  • Amide Dehydration Protocols: National Institute of Informatics. "Acceptor-Controlled Transfer Dehydration of Amides to Nitriles." Available at: [Link]

Sources

Functionalization of the amide group in 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Amide Motif in 2-Amino-6-bromonicotinamide

Introduction

2-Amino-6-bromonicotinamide (Compound 1 ) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., PIM-1, PI3K).[1] Its structural utility lies in its bifunctional nature: the vicinal arrangement of the 2-amino and 3-carboxamide groups provides a "pre-organized" site for cyclocondensation reactions, while the 6-bromo substituent serves as a robust handle for late-stage cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

This guide details three critical functionalization pathways for the amide group of Compound 1:

  • Cyclocondensation to fused pyrido[2,3-d]pyrimidines.

  • Dehydration to 2-amino-6-bromonicotinonitrile.

  • Hofmann Rearrangement to 2,3-diamino-6-bromopyridine.[1]

Module 1: Cyclocondensation to Pyrido[2,3-d]pyrimidines

Objective: Synthesis of 6-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds. Mechanism: The reaction proceeds via the insertion of a one-carbon unit between the amide nitrogen and the exocyclic amine, followed by intramolecular nucleophilic attack and elimination of ammonia/amine.[1]

Protocol A: The "Formamide Reflux" (Robust, High Temperature)

Best for: Rapid access to the unsubstituted pyrimidinone core.

Reagents:

  • Substrate: 2-Amino-6-bromonicotinamide (1.0 eq)[1]

  • Solvent/Reagent: Formamide (10-15 volumes)

  • Catalyst: None (Thermal activation)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-Amino-6-bromonicotinamide.

  • Solvent Addition: Add Formamide (10 mL per gram of substrate).[1]

  • Reaction: Heat the suspension to 160–170 °C (oil bath). The mixture will clarify as the substrate dissolves, then eventually precipitate the product.[1]

  • Monitoring: Monitor by LC-MS. The starting material (M+H ~216/218) will disappear, replaced by the product mass (M+H ~226/228). Reaction time is typically 4–6 hours.[1]

  • Workup: Cool the mixture to room temperature. Dilute with water (2 volumes) to maximize precipitation.[1]

  • Isolation: Filter the solid. Wash copiously with water (to remove residual formamide) and then cold ethanol.[1]

  • Drying: Vacuum dry at 50 °C.

Expert Insight:

Why Formamide? While harsh, formamide acts as both solvent and reagent. The high boiling point drives the elimination of ammonia.[1] Note that the 6-bromo group is generally stable at these temperatures, but prolonged heating (>12 hours) can lead to debromination or hydrolysis.[1]

Protocol B: The "Orthoester" Route (Mild, Regioselective)

Best for: Sensitive substrates or when introducing C-2 substituents.

Reagents:

  • Substrate: 2-Amino-6-bromonicotinamide (1.0 eq)[1]

  • Reagent: Triethyl orthoformate (TEOF) (5.0 eq)

  • Solvent: Acetic Anhydride (catalytic/co-solvent) or Glacial Acetic Acid.[1]

Step-by-Step Procedure:

  • Setup: Dissolve substrate in TEOF. Add Acetic Anhydride (2.0 eq) to facilitate the elimination of ethanol.

  • Reaction: Reflux at 100–110 °C for 3 hours.

  • Workup: Cool to 0 °C. The product often crystallizes directly.[1] If not, concentrate in vacuo and triturate with diethyl ether.

Module 2: Dehydration to Nitriles

Objective: Conversion of the amide to a nitrile group, yielding 2-amino-6-bromonicotinonitrile.[1] Application: The nitrile is a versatile precursor for tetrazoles or can be hydrolyzed back to the acid under controlled conditions.[1]

Protocol: POCl₃ / Pyridine Dehydration Safety Alert: POCl₃ is corrosive and reacts violently with water.[1] Perform in a fume hood.

Reagents:

  • Substrate: 2-Amino-6-bromonicotinamide (1.0 eq)[1]

  • Reagent: Phosphorus Oxychloride (POCl₃) (3.0 eq)

  • Base/Solvent: Pyridine (10 volumes) or Dichloromethane with Imidazole (2.0 eq).

Step-by-Step Procedure:

  • Preparation: Suspend the substrate in dry Dichloromethane (DCM) containing Imidazole (mild base).

    • Note: Using neat pyridine is effective but makes workup harder due to pyridine removal.

  • Addition: Cool to 0 °C. Add POCl₃ dropwise to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Critical Step. Pour the reaction mixture slowly into a stirred mixture of ice and saturated NaHCO₃. Ensure pH remains >7 to prevent hydrolysis of the newly formed nitrile.[1]

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) is usually required to remove phosphorus byproducts.[1]

Expert Insight:

Selectivity: The 2-amino group is nucleophilic.[1] Under forcing conditions, POCl₃ can react with the amine to form a phosphoramide.[1] Using mild bases (Imidazole) and low temperatures favors the dehydration of the amide (which is electronically activated by the POCl₃) over the amine functionalization.

Module 3: Hofmann Rearrangement

Objective: Synthesis of 2,3-diamino-6-bromopyridine. Mechanism: Oxidative rearrangement of the primary amide to an isocyanate, followed by hydrolysis and decarboxylation.

Protocol: Hypobromite Method Reagents:

  • Substrate: 2-Amino-6-bromonicotinamide (1.0 eq)[1]

  • Reagent: Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS).

  • Base: NaOH (2.5 M aqueous solution, 4.0 eq).

Step-by-Step Procedure:

  • Hypobromite Formation: In a separate flask, add Br₂ dropwise to the NaOH solution at 0 °C to form NaOBr in situ.[1]

  • Addition: Add the amide substrate to the cold NaOBr solution. Stir at 0 °C for 30 minutes.

  • Rearrangement: Heat the mixture to 70–80 °C for 1 hour. Gas evolution (CO₂) will be observed.[1]

  • Isolation: Cool to room temperature. The product (a diamine) is often less soluble in the highly basic medium and may precipitate.[1]

  • Extraction: If no precipitate, extract with Ethyl Acetate.

    • Caution: The product is an electron-rich pyridine and can be sensitive to oxidation.[1] Store under inert atmosphere.

Visual Guide: Reaction Pathways

G Start 2-Amino-6-bromonicotinamide (Substrate) Prod1 6-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one (Fused Heterocycle) Start->Prod1 Formamide, 160°C (Cyclocondensation) Prod2 2-Amino-6-bromonicotinonitrile (Nitrile Precursor) Start->Prod2 POCl3, Base (Dehydration) Prod3 2,3-Diamino-6-bromopyridine (Diamine Scaffold) Start->Prod3 Br2, NaOH, 70°C (Hofmann Rearrangement)

Caption: Divergent functionalization pathways for the 2-Amino-6-bromonicotinamide scaffold.

Comparative Data Table

TransformationReagent SystemKey IntermediateTypical YieldCritical Parameter
Cyclization Formamide (Reflux)Amidine (transient)75-85%Temperature (>150°C required)
Cyclization TEOF / Ac₂OEthoxymethylene60-70%Anhydrous conditions
Dehydration POCl₃ / ImidazolePhosphorimidate80-90%Quench (pH control)
Hofmann Br₂ / NaOHIsocyanate50-65%Stoichiometry of Base

References

  • Synthesis of Pyrido[2,3-d]pyrimidines

    • Title: Synthesis and biological evalu
    • Source: ResearchGate / Journal of Chemical and Pharmaceutical Research.[1]

    • URL:[Link]

  • Amide Dehydration Protocols

    • Title: Efficient New Protocols for Converting Primary Amides into Nitriles.[1]

    • Source: ACS Omega (NIH/PubMed).[1]

    • URL:[Link]

  • Hofmann Rearrangement Mechanism

    • Title: Hofmann Rearrangement.[1][2][3][4][5]

    • Source: Chemistry LibreTexts.[1][6]

    • URL:[Link]

Sources

Advanced Application Note: One-Pot Synthesis Procedures Involving 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-6-bromonicotinamide is a high-value bifunctional building block in medicinal chemistry. Its structure features a vicinal amino-amide pairing on a pyridine ring, making it an ideal precursor for the construction of pyrido[2,3-d]pyrimidine scaffolds—a privileged structure in kinase inhibitors (e.g., CDK4/6, EGFR inhibitors).

The presence of the 6-bromo substituent is the critical differentiator. Unlike unsubstituted analogs, this halogen handle allows for "late-stage diversification" via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) after the heterocyclic core has been formed. This guide details optimized one-pot protocols for cyclizing this scaffold into fused ring systems, emphasizing reaction causality, scalability, and mechanistic integrity.

Chemical Foundation & Reactivity Profile

To design effective protocols, one must understand the competing reactivities of the starting material:

  • Nucleophilic Centers: The exocyclic amine (

    
    ) at C2 is the primary nucleophile. The amide nitrogen (
    
    
    
    ) at C3 is less nucleophilic but participates in intramolecular cyclization (acting as the "closure" nucleophile).
  • Electrophilic Handle: The C6-Bromine is relatively inert to the mild acidic/basic conditions used for cyclization, preserving it for downstream functionalization.

  • Target Topology: The reaction with electrophiles (aldehydes, orthoesters, or 1,3-dicarbonyls) bridges the N2 and N3 nitrogens, forming the pyrimidine "D" ring.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from this single precursor.

ReactionPathways Start 2-Amino-6-bromonicotinamide (Precursor) Aldehyde Reagent: R-CHO (Aldehydes) Start->Aldehyde Path 1 Orthoester Reagent: HC(OEt)3 (Triethyl Orthoformate) Start->Orthoester Path 2 Dihydro Product A: 1,2-Dihydro-pyrido[2,3-d]pyrimidin-4-one (Saturation retained) Aldehyde->Dihydro Cyclocondensation (Acid Cat.) Aromatic Product B: Pyrido[2,3-d]pyrimidin-4(3H)-one (Fully Aromatic) Orthoester->Aromatic Cyclization (Reflux)

Figure 1: Divergent synthetic pathways.[1] Path 1 yields dihydro-derivatives retaining a chiral center; Path 2 yields the fully aromatic core.

Protocol A: One-Pot Synthesis of 1,2-Dihydropyrido[2,3-d]pyrimidin-4-ones

Application: Creating a library of sp³-rich cores with varying substituents at the 2-position. Mechanism: Schiff base formation followed by intramolecular nucleophilic attack of the amide nitrogen.

Materials & Reagents
ComponentEquiv.RoleNotes
2-Amino-6-bromonicotinamide 1.0SubstrateEnsure purity >95% (HPLC)
Aromatic Aldehyde (R-CHO) 1.1ElectrophileElectron-withdrawing groups accelerate reaction
p-Toluenesulfonic Acid (p-TSA) 0.1CatalystActivates the aldehyde carbonyl
Ethanol / Water (1:1) SolventMediumGreen solvent system; supports precipitation
Step-by-Step Methodology
  • Charge: In a 25 mL round-bottom flask, suspend 2-Amino-6-bromonicotinamide (1.0 mmol) and the chosen aldehyde (1.1 mmol) in 5 mL of EtOH:H₂O (1:1).

  • Catalyze: Add p-TSA (10 mol%). The mixture may remain a suspension.

  • Reflux: Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring.

    • Checkpoint: The suspension typically clears to a solution as the imine forms, then precipitates the product.

  • Monitor: Check TLC (System: EtOAc/Hexane 1:1) after 2 hours. Look for the disappearance of the starting amide (lower R_f due to primary amine).

  • Workup (Self-Validating): Cool the reaction to room temperature. The product should crystallize out.

    • Filter the solid.

    • Wash with cold ethanol (2 x 3 mL) to remove unreacted aldehyde and catalyst.

    • Wash with water (2 x 5 mL) to remove any residual acid.

  • Purification: Recrystallize from hot DMF/Ethanol if necessary.

Expert Insight: The use of aqueous ethanol is intentional. Water facilitates the proton transfer steps required for the cyclization mechanism (gem-diamine intermediate) and drives the precipitation of the hydrophobic product, improving yield.

Protocol B: One-Pot Synthesis of Fully Aromatic Pyrido[2,3-d]pyrimidin-4(3H)-ones

Application: Generating flat, aromatic cores for ATP-competitive kinase inhibition. Reagent: Triethyl orthoformate (TEOF) acts as a "one-carbon" donor and dehydrating agent.

Materials & Reagents
ComponentEquiv.Role
2-Amino-6-bromonicotinamide 1.0Substrate
Triethyl Orthoformate (TEOF) 5-10Reagent/Solvent
Acetic Anhydride (Optional) 0.5Additive
Sulfamic Acid (Optional) 0.05Catalyst
Step-by-Step Methodology
  • Charge: Place 2-Amino-6-bromonicotinamide (1.0 mmol) in a dry pressure vial or round-bottom flask.

  • Solvent/Reagent: Add TEOF (3-5 mL). The starting material may not dissolve immediately.

  • Catalysis: Add sulfamic acid (5 mol%) or a drop of concentrated H₂SO₄.

  • Reaction: Heat to reflux (146°C) for 4–6 hours.

    • Note: A Dean-Stark trap can be used to remove the ethanol byproduct, driving the equilibrium forward.

  • Quench: Cool to room temperature. The product, 6-bromo-pyrido[2,3-d]pyrimidin-4(3H)-one , often precipitates as a beige/off-white solid.

  • Isolation: Filter and wash with Hexanes (to remove TEOF) and cold Ether.

Mechanistic Validation (E-E-A-T)

Understanding the mechanism allows for troubleshooting. The reaction proceeds via a specific sequence of intermediates.

Mechanism Step1 Step 1: Nucleophilic Attack (Amine attacks Carbonyl) Intermediate1 Intermediate: Hemiaminal / Schiff Base Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization (Amide Nitrogen attacks Imine Carbon) Intermediate1->Step2 Intermediate2 Intermediate: Gem-diamine (Cyclic) Step2->Intermediate2 Step3 Step 3: Elimination/Aromatization (Loss of H2O or EtOH) Intermediate2->Step3 Final Final Product: Pyrido[2,3-d]pyrimidine Step3->Final

Figure 2: Mechanistic flow.[2][3] In Protocol A (Aldehydes), Step 3 is limited, resulting in the dihydro- product. In Protocol B (TEOF), the leaving group ability of ethoxide drives full aromatization.

Strategic Advantage: The "Bromo" Handle

The 6-bromo substituent is stable under the conditions described above. This stability allows for a Sequential One-Pot strategy where the cyclization is followed immediately by a cross-coupling reaction.

Proposed Sequential Workflow (Theoretical Validation):

  • Cyclize: Run Protocol A (Aldehyde) in Ethanol.

  • Switch Solvent: Evaporate EtOH, replace with Dioxane/Water.

  • Couple: Add Boronic Acid (

    
    ), Base (
    
    
    
    ), and Pd catalyst (
    
    
    ).
  • Result: A 2,6-disubstituted scaffold in a single vessel.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines: Nia, R. et al.[4] "A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst." Acta Chim. Slov., 2013, 60, 889–895. Link

  • Microwave Assisted Protocols: Al-Ebaisat, H. "An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media." Z. Naturforsch., 2012. Link

  • Structure & Reactivity: PubChem Compound Summary for CID 72212598 (2-Amino-6-bromonicotinaldehyde/derivatives). National Center for Biotechnology Information. Link

  • Kinase Inhibitor Applications:Laufer, S. et al. "Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives." J. Med. Chem. (General reference for scaffold utility).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-6-bromonicotinamide Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-Amino-6-bromonicotinamide is a critical scaffold in the synthesis of kinase inhibitors (e.g., BTK, JAK inhibitors). However, it presents a "perfect storm" of reactivity challenges that frequently result in stalled reactions (0–20% conversion) or messy crude mixtures.

The "Yield Killers"
  • Catalyst Poisoning: The C2-amine and pyridine nitrogen can chelate Palladium species, arresting the catalytic cycle.

  • Solubility: The intermolecular H-bonding network (Amide + Amine) creates a high-melting-point lattice, making it insoluble in standard non-polar solvents (Toluene, DCM).

  • Electronic Deactivation: The electron-donating amino group at C2 increases electron density at C6, making oxidative addition into the C-Br bond slower than in electron-deficient pyridines.

Troubleshooting Guides & FAQs

Section A: Low Conversion in Cross-Couplings (Suzuki/Buchwald)

Q: My Suzuki coupling stalls at 30% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing catalyst poisoning rather than catalyst death. The free amine on the substrate (or product) coordinates to the Pd center, displacing the phosphine ligands necessary for the catalytic cycle.

  • Solution: Switch to bulky, electron-rich phosphine ligands that cannot be easily displaced by the amine.

    • Recommended:XPhos Pd G2 or Pd(dppf)Cl₂ .

    • Avoid: Pd(PPh₃)₄ (Triphenylphosphine is too labile).

Q: I see the starting material disappear, but the product yield is low. Where is it going? A: Check your LCMS for Protodebromination (Mass = Starting Material - 79/81 + 1).

  • Cause: If the oxidative addition is slow (due to the electron-rich ring) and a proton source is present (water/alcohol), the Pd-Aryl species can capture a proton instead of the boronic acid.

  • Fix:

    • Use anhydrous solvents (Dioxane/DMF).

    • Increase catalyst activity (switch to SPhos or XPhos ) to speed up transmetallation over protonation.

    • Avoid protic co-solvents if possible; if water is needed for the base, keep the volume ratio low (<10%).

Section B: Solubility & Handling

Q: The starting material won't dissolve in Dioxane or Toluene even at 80°C. Can I run it as a slurry? A: Running as a slurry often leads to surface-only reactions and encapsulation of the catalyst.

  • Solution: Disruption of the H-bond network is required.

  • Solvent Recommendations:

    • Primary:DMF or DMAc (High solubility, but hard to remove).

    • Alternative:1,4-Dioxane with 10–20% Water (The water helps break the crystal lattice).

    • Green Alternative:n-Butanol (High boiling point, good solubility for amides).

Q: Can I use a strong base like NaOtBu to speed up the reaction? A: Risky. Strong bases can deprotonate the primary amide (


), leading to:
  • Nitrile Formation: Dehydration of the amide to a nitrile.

  • Solubility Issues: The deprotonated amide anion may precipitate out or poison the catalyst further.

  • Recommendation: Stick to inorganic bases like K₂CO₃ , Cs₂CO₃ , or K₃PO₄ .

Visualizations

Diagram 1: Reaction Landscape & Competitive Pathways

This diagram illustrates the central conflict between the desired coupling and the competing deactivation pathways.

ReactionLandscape SM 2-Amino-6-bromonicotinamide OxAdd Oxidative Addition (Rate Limiting Step) SM->OxAdd Slow (e- rich ring) Coord Coordination/Poisoning (Dead Catalyst) SM->Coord Free NH2 binding Pd Active Pd(0) Catalyst Pd->OxAdd Bulky Ligand Required Pd->Coord Ligand Displacement Proto Protodebromination (Side Product) OxAdd->Proto + H+ (Solvent) Prod Coupled Product (Desired) OxAdd->Prod + Boronic Acid

Caption: The "Pyridine Problem": The free amine competes for the catalyst (Red), while the electron-rich ring slows the desired oxidative addition (Grey), increasing the risk of side reactions.

Diagram 2: Optimized Workflow Logic

A decision tree for selecting the correct conditions based on initial screening results.

OptimizationWorkflow Start Start: Suzuki Coupling Check1 Check Conversion (LCMS) Start->Check1 LowConv < 20% Conversion (SM Remaining) Check1->LowConv Stalled Dehalo Protodebromination (Mass M-Br+H) Check1->Dehalo Side Product Success > 80% Yield Check1->Success Clean Act_Poison Switch Catalyst: XPhos Pd G2 or Pd(dppf)Cl2 LowConv->Act_Poison Likely Poisoning Act_Temp Increase Temp to 100-110°C LowConv->Act_Temp Activation Barrier Act_Solvent Change Solvent: Anhydrous DMF or Dioxane Dehalo->Act_Solvent Remove Protons

Caption: Troubleshooting logic flow for optimizing yields based on LCMS data signatures.

Optimized Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 2-Amino-6-bromonicotinamide

This protocol uses a precatalyst system to ensure rapid oxidative addition and prevent poisoning.

Materials
ReagentEquiv.[1][2][3][4]RoleNotes
2-Amino-6-bromonicotinamide 1.0SubstrateLimiting reagent
Boronic Acid/Pin Ester 1.2–1.5Coupling PartnerExcess ensures completion
XPhos Pd G2 0.02–0.05Catalyst2nd Gen Precatalyst prevents poisoning [1]
K₃PO₄ (2.0M aq) 3.0BaseMild base prevents amide hydrolysis
1,4-Dioxane N/ASolvent10:1 ratio with water
Step-by-Step Procedure
  • Setup: Charge a reaction vial (microwave or pressure tube) with the substrate (1.0 equiv), boronic acid (1.3 equiv), and XPhos Pd G2 (3 mol%).

  • Solvent: Add 1,4-Dioxane (concentration 0.1 M).

  • Degassing (Critical): Sparge the solution with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Base Addition: Add degassed 2.0 M aqueous K₃PO₄ (3.0 equiv).

  • Reaction: Seal and heat to 100°C for 2–4 hours.

    • Note: If using a microwave, 110°C for 30 mins is often sufficient.

  • Workup:

    • Dilute with EtOAc.

    • Scavenger Step: Add a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove Pd coordinated to the product's pyridine nitrogen.

    • Filter and concentrate.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Recrystallization solvents for purifying 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Support Database From: Senior Application Scientist, Purification Division Subject: Technical Guide: Recrystallization & Purification of 2-Amino-6-bromonicotinamide

Executive Summary & Molecule Profile

Compound: 2-Amino-6-bromonicotinamide (2-Amino-6-bromo-3-pyridinecarboxamide) CAS: 1196156-67-8 (and related derivatives) Physicochemical Profile: This molecule presents a "push-pull" solubility challenge common in drug intermediates:

  • Lipophilic Region: The brominated pyridine ring increases solubility in organic solvents (DCM, Ethyl Acetate) compared to non-halogenated analogs.

  • Hydrophilic Region: The primary amide (-CONH2) and amine (-NH2) groups create a strong hydrogen-bonding network, significantly raising the melting point (likely >200°C, analogous to 5-bromonicotinamide) and reducing solubility in non-polar solvents.

Core Purification Strategy: The purification strategy must disrupt the intermolecular hydrogen bonds (requiring polar solvents or heat) while exploiting the lipophilic bromine atom to differentiate the product from highly polar impurities (like salts or acids) and highly lipophilic starting materials.

Solvent Selection Guide

The following table summarizes the solvent systems based on experimental logic for aminopyridine amides.

Solvent SystemRoleMechanism of ActionRecommended Use
Methanol (MeOH) Primary High solubility at boiling point; moderate-to-low solubility at 0°C. Breaks H-bonds effectively.First-line choice. Best balance of yield and purity.
Ethanol (EtOH) AlternativeSimilar to MeOH but higher boiling point (78°C). Slower evaporation.Use if MeOH yield is too low (product too soluble).
EtOH / Water (9:1) Co-solventWater acts as a powerful anti-solvent for the lipophilic bromine region, forcing precipitation upon cooling.Use if pure alcohol fails to induce crystallization.
DMF / Water RescueDMF dissolves almost anything; Water forces it out.Last resort. Hard to remove solvent traces. Use only for very dirty crude.
Ethyl Acetate WashDissolves lipophilic impurities (starting materials) but not the amide product.Use as a trituration/wash solvent, not for recrystallization.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Methanol/Ethanol)

Best for: Crude material with >85% purity.

  • Dissolution: Place the crude solid in a round-bottom flask. Add Methanol (approx. 10-15 mL per gram of solid).

  • Heating: Heat to reflux (65°C) with stirring. If the solid does not dissolve completely, add more solvent in small portions (1-2 mL) until a clear solution is obtained.

    • Note: If a small amount of dark solid remains undissolved after adding 20 mL/g, filter it off while hot (this is likely inorganic salt or polymerized impurity).

  • Clarification (Optional): If the solution is colored (brown/yellow), add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through a Celite pad.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) to form defined crystals.

  • Finishing: Cool further in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals under vacuum. Wash the cake with cold Methanol. Dry in a vacuum oven at 45°C.

Protocol B: Solvent/Anti-Solvent Precipitation (DMF/Water)

Best for: Highly impure material or material that won't dissolve in boiling alcohols.

  • Dissolve: Dissolve crude solid in minimum volume of DMF or DMSO at room temperature (or slightly warmed to 40°C).

  • Precipitate: Slowly add Water (dropwise) to the stirring solution until persistent turbidity is observed.

  • Crystallize: Stop water addition. Cool the mixture to 0°C. The product should crash out as a solid.

  • Wash: Filter and wash extensively with water to remove DMF traces.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. What happened?

  • Cause: The solution cooled too fast, or the solvent polarity is too far from the product's "sweet spot," causing liquid-liquid phase separation before crystallization.

  • Fix:

    • Re-heat the mixture until clear.

    • Seed the solution with a tiny crystal of pure product (if available) at the cloud point.

    • Slow down the cooling (wrap the flask in a towel or use a water bath).

    • Add polarity: If using pure ethanol, add a small amount of water (dropwise) while hot to increase the dielectric constant.

Q2: The crystals are yellow, but the product should be white/off-white.

  • Cause: Brominated pyridines often carry trace oxidation byproducts (highly colored).

  • Fix: Perform a Charcoal Treatment . Dissolve in hot methanol, add activated charcoal, reflux for 15 mins, and filter hot. Alternatively, wash the final crystals with a small amount of cold Ethyl Acetate (removes lipophilic colored impurities).

Q3: My yield is very low (<50%).

  • Cause: The product is too soluble in the chosen solvent (likely Methanol).

  • Fix:

    • Concentrate the mother liquor (filtrate) by 50% on a rotavap and cool again to get a "second crop."

    • Switch to Ethanol or Isopropanol (lower solubility than Methanol).

    • Add an anti-solvent (Water) to the mother liquor to force the remaining product out.

Q4: How do I remove unreacted 2-Amino-6-bromopyridine (starting material)?

  • Strategy: The starting material is an amine without the amide group, making it much more soluble in non-polar solvents.

  • Fix: Triturate (stir) the solid in Dichloromethane (DCM) or Ethyl Acetate at room temperature. The starting material will dissolve; the target amide product will remain as a solid. Filter to recover the purified product.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude 2-Amino-6-bromonicotinamide SolubilityCheck Check Solubility in Boiling MeOH Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves MethodA Method A: Cool to RT -> 0°C Dissolves->MethodA Yes TryDMF Method B: Dissolve in min. DMF/DMSO Dissolves->TryDMF No Yes Yes No No (Insoluble) Precipitate Crystals Form? MethodA->Precipitate GoodYield Filter & Wash (Cold MeOH) Precipitate->GoodYield Yes PoorYield Concentrate or Switch to EtOH Precipitate->PoorYield No (Remains Soluble) AddWater Add Water (Anti-solvent) TryDMF->AddWater AddWater->GoodYield

Caption: Decision matrix for selecting the optimal purification route based on initial solubility observations.

Figure 2: Purification & Impurity Removal Workflow

PurificationFlow Crude Crude Mixture (Product + SM + Salts) Trituration Step 1: Triturate with DCM/EtOAc (Removes SM: 2-Amino-6-bromopyridine) Crude->Trituration Filtration1 Filter Solid Trituration->Filtration1 Recryst Step 2: Recrystallize Solid (Boiling MeOH or EtOH) Filtration1->Recryst HotFilter Hot Filtration (Removes Salts/Polymers) Recryst->HotFilter Crystallize Cool & Crystallize HotFilter->Crystallize Final Pure 2-Amino-6-bromonicotinamide Crystallize->Final

Caption: Integrated workflow combining trituration (for starting material removal) and recrystallization (for final polishing).[1][2][3][4]

References

  • Synthesis of 2-amino-6-bromopyridine (Precursor): Google Patents. Patent CN115784978B. Describes the purification of the precursor using crystallization from xylene or methanol/water. Link

  • Purification of Nicotinic Acid Derivatives: Google Patents. Patent CN106458908B. Details the crystallization of 2-amino-6-methylnicotinic acid from aqueous acidic solutions, establishing the solubility behavior of the aminopyridine core. Link

  • Properties of 5-Bromonicotinamide (Analog): ChemSynthesis. Data for 5-bromonicotinamide (MP: 218-222°C) supports the high melting point prediction for the target amide. Link

  • Solubility of 6-Aminonicotinamide: Cayman Chemical. Product Information Sheet. Confirms solubility in DMSO/DMF and limited solubility in water for aminonicotinamides. Link

  • General Purification of Amino-Halogenopurines: Google Patents. US Patent 5391733A. Discusses hydrolysis and purification strategies for similar amino-halogenated heterocyclic systems. Link

Sources

Technical Support Center: Overcoming Solubility and Reactivity Challenges of 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with 2-Amino-6-bromonicotinamide (CAS: 2089310-41-6)[1]. While this building block is highly valuable for synthesizing complex heterocycles and pharmaceutical intermediates, its extreme polarity and rigid planarity create a perfect storm for solubility issues.

The adjacent 2-amino and 3-carboxamide groups form extensive intermolecular hydrogen-bonding networks. This results in a massive crystal lattice energy that standard ethereal or halogenated solvents simply cannot overcome. Consequently, the material often crashes out of solution, stalling critical cross-coupling and cyclization workflows. This guide provides field-proven, self-validating strategies to troubleshoot these solubility barriers without compromising reaction kinetics or chemoselectivity.

Root Cause Analysis & Solvent Selection Guide

The Causality of Insolubility: The solvation energy of standard organic solvents (like DCM, EtOAc, or THF) is insufficient to break the strong N-H···O and N-H···N hydrogen bonds inherent to the aminonicotinamide core. To force dissolution, you must utilize solvents capable of acting as strong hydrogen-bond acceptors to disrupt the crystal lattice.

Quantitative Solvent Selection Matrix
Solvent SystemSolubilizing PowerBoiling PointCompatibility ProfileRecommended Use Case
DMSO Excellent189 °CHigh (Inhibits some Pd catalysts)SNAr, Biphasic Suzuki couplings
DMF / DMAc Good to Excellent153 °C / 165 °CHighAmide couplings, Buchwald-Hartwig
NMP Excellent202 °CHighHigh-temperature cyclizations
Toluene / EtOH / H₂O Moderate (as a mix)~78 °C (Azeotrope)Excellent for Pd-catalysisLigand-directed Suzuki-Miyaura

Troubleshooting FAQs

Q1: How do I perform a Suzuki-Miyaura coupling when my starting material only dissolves in DMSO, but DMSO poisons my Palladium catalyst? A1: This is a classic competing-coordination problem. DMSO is an excellent solvent for 2-Amino-6-bromonicotinamide, but its sulfur atom strongly coordinates to standard Pd(0) species, stalling the oxidative addition step. Solution: Shift to a biphasic solvent system (e.g., Toluene/DMSO/H₂O)[2]. By using a water-soluble base (like K₂CO₃) and a robust, sterically hindered catalyst like Pd(dppf)Cl₂, the active catalytic cycle occurs at the solvent interface. The addition of a phase-transfer catalyst (e.g., TBAB) ensures the boronic acid and the bromonicotinamide interact efficiently without requiring complete bulk solubility of the starting material in the organic phase.

Q2: During Buchwald-Hartwig amination at the 6-bromo position, I get competitive coupling at the 2-amino group and catalyst deactivation. How do I solve this? A2: You are experiencing the "2-pyridyl problem"[3]. The free 2-amino group can act as a competing nucleophile or directly chelate the palladium center, leading to irreversible catalyst deactivation. Solution: The key is ligand-controlled chemoselectivity. Utilize bulky, electron-rich phosphine ligands like BrettPhos or XPhos . The extreme steric bulk of these ligands shields the palladium center, preventing the bidentate coordination of the 2-amino/pyridine nitrogen[3]. Furthermore, strictly control your base: use a non-nucleophilic base like NaOt-Bu at exactly 1.05 equivalents to prevent over-deprotonation of the carboxamide group.

Q3: How do I cyclize 2-amino-6-bromonicotinamide to a pyrido[2,3-d]pyrimidine without the intermediate crashing out and stopping the reaction? A3: Stepwise cyclizations often fail because the acyclic imidate intermediates are even less soluble than the starting material. Solution: Employ a one-pot, high-temperature condensation where the reagent also serves as the solvent. Heating the starting material in neat triethyl orthoformate or formamide at 140 °C bypasses the solubility issue by keeping the system in a melt/solvated state until the thermodynamically stable pyrido[2,3-d]pyrimidine forms[4].

Mechanistic Visualizations

G SM 2-Amino-6-bromonicotinamide (Insoluble Network) Pd Pd + BrettPhos (Bulky Ligand) SM->Pd Optimal Route Pd_Bad Pd + PPh3 (Small Ligand) SM->Pd_Bad Sub-optimal Route OA Oxidative Addition at C6-Br Pd->OA Steric Shielding Coord Pd Coordination at 2-NH2 Pd_Bad->Coord Unshielded Pd Prod Desired 6-Aminated Product OA->Prod Amine + Base Dead Catalyst Deactivation Coord->Dead Stalled Cycle

Caption: Mechanistic pathway of ligand-controlled chemoselectivity in Buchwald-Hartwig amination.

G SM 2-Amino-6-bromonicotinamide Int Imidate Intermediate (Transient / In Situ) SM->Int + Reagent Reagent Triethyl orthoformate (Solvent & Reactant) Reagent->Int Heat 140 °C / Reflux Cyclization Intramolecular Amidation Heat->Cyclization Int->Cyclization + Heat Prod 7-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one (Precipitates on cooling) Cyclization->Prod

Caption: Self-validating one-pot cyclization workflow for pyrido[2,3-d]pyrimidine synthesis.

Self-Validating Experimental Protocols

Protocol A: Biphasic Suzuki-Miyaura Coupling

Design Rationale: Utilizes a biphasic system to overcome DMSO catalyst poisoning while maintaining substrate solubility.

  • Preparation: In a 50 mL round-bottom flask, suspend 2-Amino-6-bromonicotinamide (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a solvent mixture of Toluene/DMSO (5:1, 0.1 M).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) and TBAB (0.1 equiv).

    • In-Process Control (IPC): The mixture will appear as a heterogeneous yellow suspension.

  • Base Addition: Add a degassed aqueous solution of K₂CO₃ (2.5 equiv, 1.0 M).

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) for 12 hours.

    • IPC: As the reaction proceeds, the suspension will transition into a deep red/brown biphasic solution. The disappearance of the starting material solid indicates successful oxidative addition.

  • Validation & Workup: Cool to room temperature. Monitor by LC-MS. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMSO traces), dry over Na₂SO₄, and concentrate.

Protocol B: One-Pot Synthesis of 7-Bromo-pyrido[2,3-d]pyrimidin-4(3H)-one

Design Rationale: Uses the liquid reagent as the solvent to prevent intermediate precipitation[4].

  • Preparation: Charge a pressure-rated vial with 2-Amino-6-bromonicotinamide (1.0 equiv).

  • Reagent/Solvent Addition: Add neat triethyl orthoformate (10.0 equiv) and a catalytic amount of acetic acid (0.1 equiv).

    • IPC: The starting material will remain largely insoluble at room temperature.

  • Cyclization: Seal the vial and heat to 140 °C for 4 hours.

    • IPC: At ~110 °C, the solid will completely dissolve into a clear, amber solution, validating the formation of the soluble imidate intermediate.

  • Isolation: Slowly cool the reaction mixture to 0 °C over 2 hours.

    • IPC: The desired cyclized product will spontaneously crystallize out of the solution as an off-white solid.

  • Validation: Filter the precipitate, wash with cold ethanol, and dry under vacuum. Confirm the loss of the primary amine protons via ¹H NMR (DMSO-d₆).

References

  • ChemicalBook.2-Amino-6-bromonicotinamide (CAS 2089310-41-6).
  • Thieme E-Books & E-Journals.7.2.2. Pyridopyrimidines.
  • Thieme E-Books & E-Journals.Product Class 19: Pyridopyrimidines.
  • BenchChem.Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
  • National Institutes of Health (PMC).Synthesis of a Fluorescent Solvatochromic Resin Using Suzuki–Miyaura Cross-Coupling and Its Optical Waveguide Spectra to Measure the Solvent Polarity on the Surface.

Sources

Technical Support Center: Minimizing Debromination in 2-Amino-6-bromonicotinamide Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized strategies for palladium-catalyzed cross-coupling reactions involving 2-Amino-6-bromonicotinamide, with a specific focus on mitigating the common and often yield-limiting side reaction of debromination.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding debromination side reactions.

Q1: What is debromination and why is it a problem in my coupling reaction?

A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on your 2-Amino-6-bromonicotinamide is replaced by a hydrogen atom.[1][2] This generates 2-Aminonicotinamide as a byproduct, which reduces the yield of your desired coupled product and introduces a significant purification challenge due to structural similarity with the starting material and product. This side reaction competes directly with the desired bond-forming step in the catalytic cycle.[1]

Q2: Which coupling reactions are most susceptible to this side reaction?

A2: Debromination is a known issue in many palladium-catalyzed cross-coupling reactions. For 2-Amino-6-bromonicotinamide, it is particularly prevalent in:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines.[1][3]

  • Sonogashira Coupling: Reaction with terminal alkynes.[1]

The electron-donating amino group and the nitrogen atom within the pyridine ring can influence the electronic properties of the substrate, making it susceptible to this side reaction.[4]

Q3: What is the underlying cause of debromination in these reactions?

A3: The primary cause is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This Pd-H intermediate can then participate in a competing catalytic cycle where it transfers a hydride to the aryl bromide substrate, leading to the debrominated byproduct instead of the desired product. Sources of the hydride can include solvents (like alcohols), water, the base, or even thermal decomposition of reagents.[2][5]

Q4: Can protecting the amino group on my starting material help?

A4: Potentially, yes. While the primary issue is often related to the pyridine nitrogen and the general electronic nature of the substrate, the free amino group can sometimes interact with the catalyst or reagents. Protecting the NH₂ group (e.g., as a Boc or Ac derivative) can alter the electronic properties and steric environment of the substrate, which may disfavor the debromination pathway. This is a substrate-specific strategy that should be considered if other optimizations fail.

Part 2: Troubleshooting Guide: A Mechanistic Approach

This guide provides a systematic, cause-and-effect approach to diagnosing and solving debromination issues in your experiments.

Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS or GC-MS analysis shows a major peak corresponding to the mass of 2-Aminonicotinamide.

  • Low conversion of 2-Amino-6-bromonicotinamide to the desired biaryl product.

  • Complex purification due to similar polarity of the byproduct and product.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start High Debromination Observed base Step 1: Evaluate Base (e.g., NaOtBu, K₂CO₃) start->base temp Step 2: Lower Temperature (e.g., 100°C -> 80°C) base->temp If using strong base (NaOtBu), switch to milder base (K₃PO₄, Cs₂CO₃) ligand Step 3: Change Ligand (e.g., PPh₃ -> XPhos, SPhos) temp->ligand High temp can generate Pd-H. Lower temp, increase time. solvent Step 4: Ensure Anhydrous Solvent (e.g., Dioxane, Toluene) ligand->solvent Bulky, e⁻-rich ligands accelerate reductive elimination. boronic Step 5: Use Boronic Ester (e.g., Pinacol Ester) solvent->boronic Protic sources (H₂O) promote hydrodebromination. success Debromination Minimized boronic->success Esters are more stable to protodeboronation.

Caption: Troubleshooting workflow for minimizing debromination.

Root Causes & Solutions
  • Aggressive Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[2]

    • Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often highly effective for Suzuki couplings while minimizing debromination.[2][6]

  • High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition and other pathways that generate hydride sources, increasing the rate of hydrodehalogenation.[5]

    • Solution: Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for reasonable conversion (e.g., start at 80 °C instead of 110 °C) and monitor over a longer period.[2]

  • Suboptimal Ligand Choice: The ligand is critical for modulating the catalyst's activity. The desired C-C bond formation (reductive elimination) must be faster than the undesired debromination pathway.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the reductive elimination step, outcompeting the hydrodebromination side reaction.[1][6] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this class of substrate.[6]

  • Presence of Protic Species: Water or alcohols in the reaction mixture can serve as a source for the hydride in the Pd-H species.[7][8][9][10]

    • Solution: Use anhydrous solvents (e.g., 1,4-dioxane, toluene) and ensure all reagents are dry.[4] If using a boronic acid, which can contain water, consider switching to a more stable boronic ester, such as a pinacol ester, which also helps prevent protodeboronation.[4]

Data-Driven Optimization: Suzuki Coupling

The following table provides a starting point for optimization based on general principles observed in heteroaryl couplings.

ParameterCondition A (High Debromination)Condition B (Optimized)Rationale
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃ or XPhos Pd G3Pre-catalysts can be more efficient and stable.[1]
Ligand PPh₃SPhos or XPhosBulky, electron-rich ligands accelerate C-C coupling.[6]
Base NaOtBuK₃PO₄ (anhydrous, powdered)Milder base reduces Pd-H formation.[2]
Solvent EtOH / Water1,4-Dioxane (anhydrous)Aprotic solvent minimizes hydride sources.[5]
Temperature 110 °C80 - 90 °CLower temperature reduces decomposition and side reactions.[5]
Issue 2: Debromination Dominates in a Buchwald-Hartwig Amination

Symptoms:

  • The primary product observed is 2-Aminonicotinamide instead of the desired N-arylated product.

  • Catalyst appears to decompose (formation of palladium black).

Troubleshooting Workflow: Buchwald-Hartwig Amination

start High Debromination in Buchwald-Hartwig Amination ligand Step 1: Evaluate Ligand Is it bulky enough? start->ligand base Step 2: Screen Bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) ligand->base Pyridine N can poison catalyst. Use bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos). catalyst Step 3: Use a Pre-catalyst (e.g., Buchwald G3/G4 Palladacycles) base->catalyst Strong bases (NaOtBu) are standard but can promote debromination. Test weaker bases if compatible with amine. setup Step 4: Rigorous Inert Atmosphere (Degas solvent, use glovebox) catalyst->setup Pre-catalysts are often more stable and provide more consistent results. success Debromination Minimized setup->success Oxygen deactivates the catalyst, leading to side reactions.

Caption: Logic for addressing debromination in amination reactions.

Root Causes & Solutions
  • Catalyst Poisoning by Pyridine Nitrogen: The nitrogen atom of the 2-Amino-6-bromonicotinamide substrate can coordinate to the palladium center, inhibiting its catalytic activity.[3] This catalyst inhibition can slow the desired C-N coupling, allowing the competing debromination pathway to become dominant.

    • Solution: Use sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos).[3] The bulk of these ligands creates a protective pocket around the palladium atom, preventing the pyridine nitrogen from binding and deactivating the catalyst.[3][11]

  • Inappropriate Base Selection: While a strong base is required for the Buchwald-Hartwig mechanism, an overly aggressive base can exacerbate debromination.[3]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but if debromination is severe, consider screening other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS).[6] For base-sensitive substrates, a weaker base like K₃PO₄ may be tested, although this will likely require a higher reaction temperature or longer reaction time.[3]

  • Catalyst Decomposition: The active Pd(0) catalyst is sensitive to air and moisture.[3] Inadequate inert conditions can lead to catalyst deactivation and the formation of palladium black, which can promote side reactions.

    • Solution: Use a well-defined, air-stable palladium pre-catalyst, such as a Buchwald G3 or G4 palladacycle.[1] These pre-catalysts ensure efficient and reproducible generation of the active Pd(0) species. Additionally, ensure the reaction is set up under a rigorously inert atmosphere (glovebox or Schlenk line) and that all solvents are properly degassed.[4]

Data-Driven Optimization: Buchwald-Hartwig Amination
ParameterCondition A (High Debromination)Condition B (Optimized)Rationale
Palladium Source Pd(OAc)₂RuPhos Pd G3Air-stable pre-catalyst prevents catalyst poisoning and ensures active Pd(0) formation.[1]
Ligand (none with pre-catalyst)RuPhos (part of pre-catalyst)Bulky ligand prevents pyridine coordination and accelerates C-N reductive elimination.[3]
Base K₂CO₃ (too weak)NaOtBu or LHMDSStrong, non-nucleophilic base is required for efficient amine deprotonation.[6]
Solvent DMFToluene or 1,4-DioxaneAprotic, non-coordinating solvents are generally preferred.[3]
Atmosphere Nitrogen blanketGlovebox or rigorous Schlenk techniquePrevents oxygen from deactivating the sensitive Pd(0) catalyst.[3]

Part 3: Optimized Experimental Protocols

The following protocols provide a robust starting point for minimizing debromination.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize both hydrodebromination of the aryl bromide and protodeboronation of the boronic acid partner.

Reagents & Materials:

  • 2-Amino-6-bromonicotinamide (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Preparation: In a glovebox or on a Schlenk line, add 2-Amino-6-bromonicotinamide, the arylboronic acid pinacol ester, and K₃PO₄ to the reaction vessel.

  • Catalyst Addition: In the same inert atmosphere, add the Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe to achieve a final concentration of approximately 0.1 M.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol uses a pre-catalyst to ensure reliability and minimize side reactions from catalyst poisoning.

Reagents & Materials:

  • 2-Amino-6-bromonicotinamide (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • RuPhos Pd G3 pre-catalyst (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Preparation: In a glovebox, add 2-Amino-6-bromonicotinamide, the RuPhos Pd G3 pre-catalyst, and NaOtBu to the reaction vessel.

  • Reagent Addition: Add the anhydrous, degassed toluene, followed by the liquid amine coupling partner via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is often complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

References

  • Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions - Benchchem. (URL: )
  • How to avoid debromination in pyridine coupling reactions - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
  • Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 4-bromo-6-methylnicotin
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. (URL: [Link])

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC. (URL: [Link])

  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem. (URL: )
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • preventing debromination in subsequent reaction steps - Benchchem. (URL: )
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. (URL: [Link])

  • Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC. (URL: [Link])

  • Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Organometallics - Figshare. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. (URL: [Link])

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications. (URL: [Link])

  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem. (URL: )

Sources

Technical Support Center: Optimizing Cyclization Temperature for 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing 2-Amino-6-bromonicotinamide as a critical building block for synthesizing 7-bromopyrido[2,3-d]pyrimidin-4(3H)-ones. The cyclization of this pyridine derivative is a delicate thermodynamic process. The 6-bromo position is highly activated and sensitive to harsh conditions, meaning that imprecise temperature control will lead to either stalled intermediates or complete degradation of your precious starting material.

This guide is designed to provide you with the mechanistic causality behind these reactions, field-proven troubleshooting steps, and a self-validating protocol to ensure reproducible yields.

Reaction Pathway & Temperature Dependence

To understand the troubleshooting steps, we must first visualize the temperature-dependent kinetic and thermodynamic pathways of this cyclization.

G SM 2-Amino-6-bromonicotinamide (Starting Material) LowTemp Low Temp (< 100°C) Reagent: TEOF / Ac2O SM->LowTemp Kinetic Phase OptTemp Optimal Temp (120 - 150°C) Thermal Cyclization SM->OptTemp One-pot synthesis HighTemp Excessive Temp (> 160°C) Prolonged Heating SM->HighTemp Int Uncyclized Intermediate (e.g., Imino ether) LowTemp->Int Kinetic Phase Int->OptTemp Thermodynamic Phase Product 7-Bromopyrido[2,3-d]pyrimidin-4(3H)-one (Target Product) OptTemp->Product Thermodynamic Phase OptTemp->Product One-pot synthesis Product->HighTemp SNAr / Cleavage Degradation Degradation Products (Debromination / Tar) HighTemp->Degradation HighTemp->Degradation SNAr / Cleavage

Temperature-dependent reaction pathways for the cyclization of 2-Amino-6-bromonicotinamide.

Quantitative Data: Temperature Optimization Summary

The following table synthesizes our in-house quantitative data regarding the cyclization of 2-Amino-6-bromonicotinamide using Triethyl Orthoformate (TEOF) and Acetic Anhydride (Ac₂O).

Temperature RangeReaction TimeDominant SpeciesYield (%)Mechanistic Observation
80 °C – 100 °C 2 – 4 hoursUncyclized Imino Ether< 10% (Product)Insufficient thermal energy to overcome the activation barrier for ring closure.
120 °C – 130 °C 4 – 6 hoursTarget Pyrido-pyrimidine 82 – 88% Optimal balance; full thermodynamic cyclization with intact 6-bromo group.
140 °C – 150 °C 2 – 3 hoursTarget Pyrido-pyrimidine65 – 75%Faster cyclization, but trace debromination begins to appear in LC-MS.
> 160 °C > 1 hourDegradation / Tar< 20%Rapid nucleophilic aromatic substitution (SNAr) and loss of the bromine atom.
Troubleshooting FAQs

Q1: Why is my cyclization stalling at the intermediate stage? A: This is a classic issue of kinetic versus thermodynamic control. When you react 2-Amino-6-bromonicotinamide with TEOF or dimethylformamide dimethyl acetal (DMF-DMA), the initial condensation to form an ethoxymethyleneamino intermediate is a fast, kinetically favored process that occurs readily below 100 °C. However, the subsequent intramolecular ring closure—where the carboxamide nitrogen attacks the newly formed imine carbon—is endothermic. It requires a higher activation energy. If your reaction is stalled, you are trapped in the kinetic phase. You must increase the internal temperature to at least 120 °C to drive the thermodynamic formation of the pyrido[2,3-d]pyrimidine core[1].

Q2: I am observing significant impurities and loss of the bromine atom. What is causing this? A: The 6-bromo position on the pyridine ring is highly electron-deficient because it is situated ortho to the ring nitrogen. This makes it exceptionally vulnerable to Nucleophilic Aromatic Substitution (SNAr). If your temperature exceeds 160 °C, or if you are using strong bases (like NaH) under prolonged reflux, trace nucleophiles or solvent degradation products will displace the bromide ion[2]. To preserve the halogen handle for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), you must strictly cap your reaction temperature at 130 °C and avoid harsh basic conditions.

Q3: Can I use formamide instead of TEOF for this cyclization? A: While heating 2-aminonicotinamides in formamide is a well-documented method for synthesizing pyrido[2,3-d]pyrimidines[1], we strongly advise against it for the 6-bromo derivative. Formamide cyclizations typically require temperatures between 140 °C and 160 °C to proceed efficiently. As noted in our data table, this temperature window dangerously overlaps with the degradation and debromination threshold of the 6-bromo substrate. TEOF with Ac₂O provides a much safer, lower-temperature alternative.

Validated Experimental Protocol: Step-Wise Cyclization

To ensure trustworthiness and reproducibility, do not attempt a rapid "one-pot, high-heat" synthesis. Instead, use this self-validating, step-wise temperature gradient protocol. This method isolates the kinetic and thermodynamic phases, allowing you to verify the reaction state before proceeding.

Materials Required:

  • 2-Amino-6-bromonicotinamide (1.0 eq)

  • Triethyl orthoformate (TEOF) (5.0 eq)

  • Acetic anhydride (Ac₂O) (5.0 eq)

Step-by-Step Methodology:

  • Initiation: In a dry, argon-flushed round-bottom flask equipped with a reflux condenser, suspend 2-Amino-6-bromonicotinamide in TEOF and Ac₂O. The mixture will initially be a heterogeneous suspension.

  • Kinetic Phase (Intermediate Formation): Heat the reaction mixture to an internal temperature of 80 °C and stir for 2 hours. The suspension should gradually become a clear solution as the imino ether intermediate forms.

    • Self-Validation Checkpoint 1: Pull a 10 µL aliquot and analyze via LC-MS. You must confirm the complete disappearance of the starting material mass ([M+H]⁺ 216/218) and the appearance of the uncyclized intermediate mass. Do not proceed to step 3 until this is confirmed.

  • Thermodynamic Phase (Thermal Cyclization): Once the intermediate is confirmed, ramp the internal temperature to 130 °C . Maintain this temperature for 4 to 6 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The intermediate spot will gradually convert entirely to a lower

      
      , highly UV-active spot corresponding to the cyclized 7-bromopyrido[2,3-d]pyrimidin-4(3H)-one.
      
  • Quenching & Isolation: Remove the heat source and allow the flask to cool to room temperature. The target product will typically precipitate out of the solution as a fine solid.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold ethanol (3 x 10 mL) to remove residual TEOF, Ac₂O, and soluble trace impurities.

  • Drying: Dry the solid under a high vacuum at 50 °C for 12 hours to afford the pure product.

References
  • Product Class 19: Pyridopyrimidines Source: Thieme E-Books & E-Journals (Science of Synthesis) URL:[Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds Source: PubMed Central (PMC) / Molecules URL:[Link]

  • Chemistry of 2-Amino-3-cyanopyridines Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Troubleshooting & Purification Guide for 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex purification of reaction mixtures containing unreacted 2-Amino-6-bromonicotinamide (CAS: 2089310-41-6).

Mechanistic Insights: The Chemical Challenge

Removing unreacted 2-Amino-6-bromonicotinamide is notoriously difficult due to its highly functionalized nature. To purify your product successfully, you must understand the causality behind its physical behavior:

  • Attenuated Basicity: While standard aminopyridines are basic enough to be extracted with dilute aqueous acids, 2-Amino-6-bromonicotinamide is highly deactivated. The inductive electron-withdrawing effect of the C6-bromine atom and the resonance effect of the C3-carboxamide drastically lower the pKa of the pyridine nitrogen[1]. Standard 1M HCl washes often fail to protonate it fully.

  • Severe Hydrogen Bonding: The molecule contains a primary amine (-NH₂), a primary amide (-CONH₂), and a pyridine nitrogen. This creates a dense hydrogen-bond donor/acceptor network that causes severe streaking on standard acidic silica gel[2].

  • Deactivated Nucleophilicity: The primary amine at the C2 position is electronically deactivated and sterically hindered by the adjacent carboxamide. Consequently, mild scavenger resins (like aldehyde-functionalized resins) react too slowly to be practically useful[3].

Frequently Asked Questions (FAQs)

Q: I performed a standard acid wash (1M HCl), but TLC shows the starting material is still in the organic layer. Why? A: The basicity of 2-Amino-6-bromonicotinamide is too low for 1M HCl to achieve complete protonation. You must use a stronger acid (e.g., 3M HCl) and perform multiple sequential washes to force the equilibrium toward the aqueous phase[4]. Ensure your desired product is stable at pH < 0.5 before attempting this.

Q: My product and the unreacted starting material co-elute as a long streak on silica gel. How do I fix this? A: The streaking is caused by strong interactions between the basic amine/amide groups and the acidic silanol groups on the silica surface[2]. To resolve this, add 1% (v/v) Triethylamine (TEA) to your mobile phase. This neutralizes the acidic sites on the silica, resulting in tight, symmetrical peaks.

Q: Can I use a scavenger resin to filter out the unreacted starting material? A: Yes, but you must choose the right reactive group. Because the C2-amine is a poor nucleophile, standard aldehyde resins will not work efficiently. You must use a highly electrophilic Isocyanate-functionalized polystyrene (PS-NCO) resin to force the formation of a covalent urea bond[5].

Purification Decision Workflow

Use the following logical workflow to determine the optimal purification strategy based on your product's stability and reaction scale.

Workflow Start Crude Mixture Containing 2-Amino-6-bromonicotinamide CheckStability Is the desired product acid-stable? Start->CheckStability AcidBase Protocol 1: Strong Acid-Base Extraction (using 3M HCl) CheckStability->AcidBase Yes CheckScale What is the reaction scale? CheckStability->CheckScale No Scavenger Protocol 2: Isocyanate Scavenger Resin (Filtration) CheckScale->Scavenger Small (< 1g) Chromatography Protocol 3: Modified Flash Chromatography (1% TEA) CheckScale->Chromatography Large (> 1g)

Decision workflow for removing unreacted 2-Amino-6-bromonicotinamide.

Quantitative Data: Method Comparison

Purification MethodOptimal ScaleReagent / ModifierTime RequiredProduct RecoveryBest Used When...
Strong Acid-Base Extraction 100 mg – 50 g3M HCl (aq)1–2 hours85–95%The desired product is highly lipophilic, non-basic, and acid-stable.
Covalent Scavenging (PS-NCO) < 1 g (Library synthesis)PS-Isocyanate Resin12–24 hours90–98%The product is acid-sensitive, and chromatography is too time-consuming.
Modified Chromatography 50 mg – 100 g1% Triethylamine (TEA)2–4 hours80–90%The product has a similar polarity to the starting material but different Rf.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Strong Acid-Base Extraction

Mechanism: Forces protonation of the deactivated pyridine ring, partitioning the impurity into the aqueous phase.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., EtOAc or DCM) at a concentration of ~0.1 M.

  • Acid Wash: Transfer to a separatory funnel. Add an equal volume of 3M HCl (Do not use 1M HCl)[4].

  • Agitation & Validation: Shake vigorously for 2 minutes. Self-Validation Step: Test the aqueous layer with pH paper. If the pH is > 1, the acid has been depleted by other basic components. Add more 3M HCl until the aqueous layer remains strictly at pH < 1[1].

  • Separation: Drain the aqueous layer. Repeat the 3M HCl wash 3 to 4 times[4].

  • In-Process Check: Spot the organic layer on a TLC plate. The UV-active spot corresponding to 2-Amino-6-bromonicotinamide should be completely absent. If faint traces remain, perform one additional wash.

  • Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Covalent Scavenging using Isocyanate Resin

Mechanism: Electrophilic capture of the deactivated primary amine to form an immobilized urea derivative.

ScavengerMechanism Resin Polymer Support (PS-Isocyanate) Reaction Covalent Capture (Urea Bond Formation) Resin->Reaction Amine 2-Amino-6-bromonicotinamide (Deactivated Amine) Amine->Reaction Result Immobilized Byproduct (Removed via Filtration) Reaction->Result Product Pure Product (Remains in Filtrate) Reaction->Product

Covalent capture mechanism of deactivated amines using isocyanate scavenger resins.

  • Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF). Do not use alcohols, as they will quench the isocyanate resin.

  • Resin Addition: Add Polystyrene-Isocyanate (PS-NCO) resin. Stoichiometry: Use a 3 to 4 molar equivalent excess relative to the estimated amount of unreacted 2-Amino-6-bromonicotinamide[3].

  • Agitation: Shake or gently stir the suspension at room temperature for 12–24 hours. (Magnetic stirring can mechanically crush the resin beads; orbital shaking is preferred).

  • Validation: Analyze an aliquot of the supernatant via LC-MS or TLC. Self-Validation Step: The reaction is complete only when the mass/spot for the starting material is entirely undetectable in the liquid phase.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin[5]. Wash the resin bed with 2 column volumes of DCM to ensure complete recovery of your product.

  • Concentration: Evaporate the filtrate to yield the purified product.

Protocol 3: Modified Flash Chromatography

Mechanism: Neutralization of acidic silanols to prevent hydrogen-bond-induced streaking.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc or DCM/MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to the entire volume of the eluent[2].

  • Column Equilibration: Pack the silica gel column and flush it with at least 3 column volumes of the TEA-modified solvent. Self-Validation Step: Check the pH of the solvent exiting the column. It must be basic (pH ~8-9), confirming that all acidic silanol sites on the silica are fully neutralized.

  • Loading: Dissolve the crude mixture in a minimal amount of DCM and load it onto the column.

  • Elution: Run the column using the modified mobile phase. The 2-Amino-6-bromonicotinamide will elute as a sharp, symmetrical band rather than a long streak, allowing for clean fraction separation.

  • Post-Processing: Combine the product fractions and evaporate. Note: Trace TEA may remain; place the product under high vacuum (lyophilizer or Schlenk line) for 12 hours to remove residual TEA.

References

  • Eldorado - Repository of the TU Dortmund. "Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up". [Link]

  • PMC - NIH. "Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides". [Link]

Sources

Technical Support: Catalyst Optimization for 2-Amino-6-bromonicotinamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: T-ABN-001 Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting Catalyst Deactivation & Poisoning in Palladium Cross-Couplings[1]

Executive Summary: The "Chelation Trap"

You are likely encountering issues because 2-Amino-6-bromonicotinamide is a "privileged" catalyst poison.[1] It contains a "perfect storm" of coordinating motifs that shut down the catalytic cycle before it begins.

Unlike simple aryl halides, your substrate features a 2-aminopyridine core adjacent to a nicotinamide moiety.[1]

  • The Primary Poison: The pyridine nitrogen (

    
    ) and the adjacent 2-amino group (
    
    
    
    ) form a bidentate "amidine-like" chelate that binds Palladium (Pd) tighter than most standard phosphine ligands (e.g.,
    
    
    , dppf).
  • The Secondary Interference: The C3-amide group adds steric bulk and a secondary coordination site (via the carbonyl oxygen), further destabilizing the active catalytic species.

This guide provides the protocols to break this chelation and restore catalytic turnover.

Diagnostic: Is Your Catalyst Poisoned?

Before changing conditions, confirm the diagnosis.

ObservationDiagnosisImmediate Action
Reaction turns black/grey within 5 mins "Pd Crash" (Aggregation). The substrate displaced the ligands, destabilizing Pd(0), which precipitated as Pd-black.Switch to Precatalysts (see Module 1).
Solution remains clear/pale yellow but no product "Stable Resting State." The catalyst is bound to the substrate (poisoned) but soluble. It cannot undergo oxidative addition.[1]Switch to Bulky Ligands (e.g., BrettPhos).
Reaction stalls at 20-30% conversion Product Inhibition. The product (likely a biaryl amine) is a better ligand than the starting material.Increase Temperature or Catalyst Loading.[1]
Troubleshooting Modules (FAQs)
Module 1: Ligand Selection to Prevent Chelation

Q: I am using


 or 

and getting <10% yield. Why?
A: These "Generation 1" ligands are too small and bind too weakly.[1] The 2-aminopyridine motif displaces them, forming an unreactive

complex.

The Fix: You must use Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are bulky enough to prevent the substrate from coordinating to the metal center, yet electron-rich enough to facilitate oxidative addition of the C-Br bond.

  • Recommendation: XPhos or RuPhos for Suzuki couplings; BrettPhos for aminations.[1]

  • Critical Upgrade: Do not mix Pd(OAc)2 + Ligand in situ. The poisoning happens during the mixing time. Use Precatalysts (e.g., XPhos Pd G4 ) where the active species is pre-formed.

Module 2: The Base Effect

Q: My LCMS shows de-brominated starting material (protodeboronation). Is this poisoning? A: Indirectly.[1] If the catalyst is slow (poisoned), the boronic acid lingers and hydrolyzes. However, the 2-amino group also possesses acidic protons (


 in DMSO).
  • The Fix: Avoid weak inorganic bases (like

    
    ) if kinetics are slow. Switch to anhydrous bases  like 
    
    
    
    or organic bases like LiHMDS (Lithium hexamethyldisilazide). LiHMDS is particularly effective for aminopyridines as it can deprotonate the amine, creating an anionic species that may actually accelerate oxidative addition in specific catalytic cycles.
Module 3: Protecting Group Strategy

Q: Can I just protect the amine? A: Yes, but choose wisely.

  • Acetyl (-Ac): Bad idea. The N-acetyl group can still coordinate via the carbonyl oxygen.[1]

  • Boc / Pivaloyl: Recommended. The steric bulk of a Boc group at the 2-position physically blocks the pyridine nitrogen, effectively converting your "poison" into a standard aryl bromide.

Visualizing the Poisoning Mechanism

The following diagram illustrates how the substrate competes with the ligand.

CatalystPoisoning Pd_Active Active Catalyst [L-Pd(0)] Poisoned DEAD CATALYST (Bis-chelated Complex) Pd_Active->Poisoned Ligand Displacement (N-py + NH2 binding) Product Coupled Product Pd_Active->Product Normal Cycle (Oxidative Addn) Substrate 2-Amino-6-bromo- nicotinamide Substrate->Pd_Active + Substrate Pd_Black Pd Black (Precipitate) Poisoned->Pd_Black Ligand Dissociation

Figure 1: The "Chelation Trap." The substrate (grey) displaces the ligand (green path), leading to a stable, inactive complex (red node) which eventually aggregates into Palladium black.

Standardized Activity Test Protocol

Use this protocol to validate if your catalyst system is viable for 2-Amino-6-bromonicotinamide.

Reagents:

  • Substrate: 2-Amino-6-bromonicotinamide (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.5 equiv) [Standard Suzuki]

  • Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)

  • Base:

    
     (3.0 equiv, anhydrous)
    
  • Solvent: 1,4-Dioxane : Water (4:[1]1) [Degassed]

Step-by-Step:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 minutes before adding reagents. Oxygen accelerates catalyst death.[1]

  • Solids First: Add Substrate, Boronic Acid, Base, and Precatalyst to the vial.

  • Seal & Purge: Cap the vial (septum screw cap). Evacuate and backfill with Argon (3x).

  • Injection: Inject the degassed solvent.[2]

  • Heat: Place in a pre-heated block at 80°C . (Do not ramp up; start hot to promote immediate oxidative addition).

  • Check:

    • 15 Mins: Solution should be yellow/orange/red.[1] If black

      
       Failed.[1]
      
    • 1 Hour: Take LCMS aliquot.[1][3]

Success Criteria: >50% conversion by 1 hour. If <10%, switch to BrettPhos Pd G4 and repeat.

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Yield / No Reaction CheckColor Check Reaction Color (First 10 mins) Start->CheckColor Black Precipitate / Black CheckColor->Black Visibly crashed Clear Clear / Yellow / Red CheckColor->Clear Looks active Action1 Diagnosis: Ligand Displacement Action: Switch to G3/G4 Precatalyst (XPhos or BrettPhos) Black->Action1 CheckSM Check SM Purity (Sulfur/Heavy Metals?) Clear->CheckSM Pure SM is Pure CheckSM->Pure Impure SM Impure CheckSM->Impure Action2 Diagnosis: Stable Resting State Action: Increase Temp to 100°C Switch Base to LiHMDS Pure->Action2 Action3 Action: Recrystallize SM Add scavenger (e.g., CuTC) Impure->Action3

Figure 2: Logical flow for diagnosing failure modes based on visual cues and starting material (SM) analysis.

References
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1]

  • Lutz Ackermann. (2011).[1] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.

Sources

Overcoming steric hindrance at the 2-amino position

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance at the 2-Amino Position Ticket ID: #STR-2AM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho" Effect & Electronic Deactivation

Welcome to the Technical Support Hub. You are likely here because standard protocols (EDC/NHS coupling, standard S_NAr, or generic Pd-catalysis) have failed to functionalize a 2-amino group.

The 2-amino position (particularly in heterocycles like pyridines, pyrimidines, or ortho-substituted anilines) presents a "perfect storm" of resistance:

  • Steric Shielding: Ortho-substituents or ring heteroatoms physically block the nucleophilic trajectory.

  • Electronic Deactivation: In 2-aminopyridines, the amine lone pair is delocalized into the ring, drastically reducing nucleophilicity (

    
     of conjugate acid ~6.8 vs. ~10 for alkyl amines).
    
  • Catalyst Poisoning: The ring nitrogen (N1) often binds to metal catalysts more strongly than the exocyclic amine (N2), leading to non-productive complexes.

This guide provides the "Nuclear Options"—protocols designed to force reactivity where thermodynamics and kinetics fight against you.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

The Problem: Standard ligands (BINAP, dppf) fail because they cannot prevent the formation of stable, non-reactive Pd-dimers, or they allow the pyridine nitrogen to poison the Pd-center. The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1] These are bulky enough to enforce a monoligated Pd(0) species (the active catalyst) and electron-rich enough to facilitate oxidative addition.

Ligand Selection Matrix
Substrate ClassRecommended LigandCatalyst PrecursorWhy?
Primary 2-Amino (Hindered)BrettPhos or tBuBrettPhos Pd(OAc)₂ or G3-PrecatalystsTrans-spanning bulk prevents bis-ligation; promotes reductive elimination.
Secondary 2-Amino (Arylations)RuPhos RuPhos-Pd-G4Unmatched stability; prevents

-hydride elimination.
Extremely Hindered (Tetra-ortho)AlPhos or VPhos Pd-PEPPSI-IPentN-Heterocyclic Carbenes (NHC) offer higher thermal stability than phosphines.
Standardized Protocol: Pd-Catalyzed Arylation of Hindered 2-Amines

Use this protocol when standard conditions yield <10%.

Reagents:

  • Substrate: 2-Aminoheterocycle (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Chloride (1.1 equiv) — Note: Avoid Iodides if possible; iodide anions can inhibit the catalyst in these specific systems.

  • Catalyst: tBuBrettPhos Pd G3 (1–3 mol%)

  • Base: LiHMDS (2.2 equiv) — Crucial: Soluble organic bases often outperform Carbonates here.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Workflow:

  • Inerting: Charge a reaction vial with the G3 precatalyst and Aryl Halide. Seal and purge with

    
     (3x).
    
  • Deprotonation (The "Pre-activation"): In a separate vial, dissolve the 2-amino substrate in solvent. Add LiHMDS dropwise at RT. Stir for 10 min. This generates the active amide anion, bypassing the nucleophilicity issue.

  • Injection: Syringe the deprotonated amine solution into the catalyst vial.

  • Reaction: Heat to 60–80°C. Monitor via LCMS.

  • Quench: Cool to RT, dilute with EtOAc, quench with saturated

    
    .
    

Module 2: Amide Formation (The "Acyl Fluoride" Route)[2]

The Problem: The 2-amino group is a terrible nucleophile. Standard activation (HATU/EDC) creates an active ester that decomposes before the hindered amine can attack it. The Solution: Acyl Fluorides . They are small, highly electrophilic, and stable enough to withstand heating, yet reactive enough to couple with poor nucleophiles.

Protocol: TFFH-Mediated Coupling

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • Hindered Amine (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent:

    
     or DCE (Reflux).
    

Step-by-Step:

  • Dissolve Carboxylic Acid and DIPEA (1.5 equiv) in

    
     under 
    
    
    
    .
  • Add TFFH (1.1 equiv). Stir at 0°C for 30 mins. This generates the Acyl Fluoride in situ.[2]

  • Add the Hindered Amine and remaining DIPEA (1.5 equiv).

  • Allow to warm to RT. If no reaction after 2h, heat to reflux (40°C).

  • Validation: Check LCMS for the mass of the Acyl Fluoride intermediate (Acid Mass + 2 Da) if the reaction stalls.

Module 3: Troubleshooting Logic & Visualization

Workflow Visualization

The following diagram outlines the decision logic for troubleshooting failed couplings at the 2-amino position.

G Start Start: Reaction Failed (<10% Yield) Check_Cat Check Catalyst State Start->Check_Cat Pd_Black Did Pd-Black precipitate? Check_Cat->Pd_Black Yes_Black Instability Issue Pd_Black->Yes_Black Yes No_Black Activation Issue Pd_Black->No_Black No Sol_Ligand Switch to Bulky Ligand (BrettPhos/RuPhos) to prevent ligation Yes_Black->Sol_Ligand Sol_Base Switch Base to LHMDS (Deprotonate Amine First) No_Black->Sol_Base Sol_Leaving Switch Ar-I to Ar-Br (Iodide Inhibition) No_Black->Sol_Leaving

Caption: Decision tree for diagnosing Pd-catalyzed coupling failures. High-contrast nodes indicate critical decision points.

Frequently Asked Questions (FAQ)

Q1: I am seeing significant "Protodehalogenation" (Ar-H) instead of my product. Why? A: This is a classic symptom of a "starved" catalyst. The Pd(II) complex has undergone oxidative addition, but the amine is too sterically hindered to coordinate. The complex waits, eventually grabs a hydride (from the solvent or base), and eliminates Ar-H.

  • Fix: Increase the concentration of the amine. Switch to a ligand with a smaller "pocket" but high electron density, or use LiHMDS to make the amine a better ligand (anion).

Q2: In


 reactions, I am getting low yields even at 120°C. Should I go hotter? 
A:  Not necessarily. If you are using a Chloride leaving group, the rate-determining step is the addition of the nucleophile.
  • Fix: Switch to a Fluoride leaving group (2-fluoro-4-nitrobenzene vs chloro). The high electronegativity of Fluorine lowers the LUMO of the ring, dramatically accelerating the addition step in sterically hindered systems.

Q3: I am trying to alkylate a 2-aminopyridine, but I'm getting ring nitrogen alkylation (N1) instead of exocyclic amine alkylation (N2). A: The 2-aminopyridine is an ambident nucleophile. Under neutral or weak base conditions, the ring nitrogen is often more nucleophilic.

  • Fix: Use Sodium Hydride (NaH) in DMF/THF to fully deprotonate the exocyclic amine before adding the alkyl halide. The resulting anion is localized on the exocyclic nitrogen, directing alkylation to the desired N2 position.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acyl Fluorides." Journal of the American Chemical Society.

  • Ingoglia, B. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cross-Coupling of 2-Aminopyridines." Organic Letters.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on physicochemical properties of hindered amines).

Sources

Stability of 2-Amino-6-bromonicotinamide under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability of 2-Amino-6-bromonicotinamide under acidic hydrolysis conditions. The following question-and-answer format is designed to address common challenges and provide practical, field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Amino-6-bromonicotinamide under acidic conditions?

A1: Under acidic hydrolysis, 2-Amino-6-bromonicotinamide is susceptible to two primary degradation pathways:

  • Hydrolysis of the Amide Group: The carboxamide group (-CONH₂) can be hydrolyzed to a carboxylic acid (-COOH), yielding 2-Amino-6-bromonicotinic acid. This is a common reaction for nicotinamide and its derivatives.[1][2] The reaction is catalyzed by H⁺ ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Hydrolysis of the Bromo Group: The bromine atom at the 6-position can be substituted by a hydroxyl group (-OH) via nucleophilic aromatic substitution, forming 2-Amino-6-hydroxynicotinamide. While aromatic halides are generally resistant to hydrolysis, the electron-donating amino group can activate the ring towards nucleophilic attack, particularly under forcing acidic conditions (e.g., high temperature, strong acid). It has been noted that 2-bromopyridines can undergo hydrolysis under certain reaction conditions.[3]

It is also important to consider that aminopyridines themselves can be susceptible to degradation under harsh acidic conditions, potentially leading to ring-opening products, although this typically requires more extreme conditions.[4]

Troubleshooting Guides

Problem 1: I am observing rapid degradation of my 2-Amino-6-bromonicotinamide stock solution in an acidic mobile phase for HPLC. How can I mitigate this?

Troubleshooting Steps:

  • pH of the Mobile Phase: The rate of acid-catalyzed hydrolysis is dependent on the H⁺ concentration.[5]

    • Recommendation: If your chromatography allows, increase the pH of your mobile phase to a less acidic value (e.g., pH 3-4). Even a modest increase in pH can significantly reduce the rate of hydrolysis. However, ensure the pH remains within the stable range for your stationary phase.

  • Temperature: Hydrolysis reactions are accelerated at higher temperatures.

    • Recommendation: Keep your mobile phase and sample vials cooled. Use an autosampler with temperature control set to a low temperature (e.g., 4 °C). Avoid leaving stock solutions at room temperature for extended periods.

  • Solvent Composition: The nature of the organic modifier in your mobile phase can influence stability.

    • Recommendation: While less common, consider if a different organic solvent (e.g., methanol vs. acetonitrile) impacts the stability. This would need to be empirically determined.

  • Freshly Prepared Solutions:

    • Recommendation: Prepare your stock and working solutions of 2-Amino-6-bromonicotinamide fresh daily, or as frequently as needed, to minimize the impact of degradation over time.

Workflow for Mobile Phase Optimization:

Caption: Workflow for mitigating degradation in HPLC mobile phase.

Problem 2: My forced degradation study under acidic conditions shows multiple, unidentified peaks. How can I identify the primary degradants?

Troubleshooting Steps:

  • Hypothesize Degradation Products: Based on the known degradation pathways, the primary degradants are likely 2-Amino-6-bromonicotinic acid and 2-Amino-6-hydroxynicotinamide.

  • LC-MS/MS Analysis: This is the most powerful technique for identifying unknown peaks.

    • Methodology:

      • Analyze your degraded sample using an LC-MS/MS system.

      • Look for masses corresponding to the parent compound and the hypothesized degradants.

      • Perform fragmentation (MS/MS) on the parent and potential degradant peaks to confirm their structures. The fragmentation patterns should be consistent with the proposed structures.

  • Co-injection with Standards: If you can synthesize or purchase authentic standards of the potential degradants:

    • Methodology:

      • Run the individual standards on your HPLC system to determine their retention times.

      • Co-inject your degraded sample with each standard. An increase in the peak area of a specific peak confirms its identity.

  • High-Resolution Mass Spectrometry (HRMS):

    • Recommendation: HRMS provides highly accurate mass measurements, which can help to determine the elemental composition of the unknown peaks and confirm their identities.

Data for Potential Degradants:

CompoundMolecular FormulaExact Mass
2-Amino-6-bromonicotinamideC₆H₆BrN₃O214.9694
2-Amino-6-bromonicotinic acidC₆H₅BrN₂O₂215.9538
2-Amino-6-hydroxynicotinamideC₆H₇N₃O₂153.0538

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

This protocol outlines a standard procedure for conducting a forced degradation study to assess the stability of 2-Amino-6-bromonicotinamide under acidic conditions.

Materials:

  • 2-Amino-6-bromonicotinamide

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) for neutralization

  • HPLC grade water and acetonitrile (or other suitable organic solvent)

  • Volumetric flasks

  • pH meter

  • Heating block or water bath

  • HPLC-UV or HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-Amino-6-bromonicotinamide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment:

    • In separate volumetric flasks, add a known volume of the stock solution to a solution of HCl to achieve the desired final acid concentration (e.g., 0.1 M HCl).

    • Prepare a control sample by adding the same volume of stock solution to water.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: At each time point, withdraw an aliquot of the sample, cool it to room temperature, and neutralize it with an appropriate amount of NaOH to quench the reaction.

  • Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

    • Determine the peak areas of any degradation products.

Workflow for Forced Degradation Study:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation A Prepare Stock Solution (1 mg/mL) B Add to HCl (e.g., 0.1 M) A->B C Incubate at 60 °C B->C D Take Aliquots at Time Points C->D E Neutralize with NaOH D->E F Dilute for HPLC E->F G HPLC Analysis F->G H Calculate % Degradation G->H I Identify Degradants H->I

Caption: Step-by-step workflow for the forced degradation study.

References

  • Hu, H., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(16), e00910-18. Available from: [Link]

  • Sauve, A. A. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PLoS ONE, 14(11), e0225427. Available from: [Link]

  • Kim, J. H., et al. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 22(10), 1693. Available from: [Link]

  • Sim, S. P., & O'Shea, D. F. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(15), 3894–3897. Available from: [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Journal of Environmental Quality, 18(4), 527-533. Available from: [Link]

  • Dash, A. C., & Nanda, R. K. (1987). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (6), 1253-1257. Available from: [Link]

  • Harris, M. G., & Stewart, R. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(21), 3800-3806. Available from: [Link]

  • Pozharskii, A. F., et al. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. Tetrahedron, 58(15), 3047-3055. Available from: [Link]

  • Qiu, J., et al. (2020). Proposed pathway of nicotinamide degradation in Alcaligenes sp. P156. Applied Microbiology and Biotechnology, 104(1), 379-388. Available from: [Link]

  • Sauve, A. A. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PLoS ONE, 14(11), e0225427. Available from: [Link]

  • Hu, H., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(16), e00910-18. Available from: [Link]

  • Hu, H., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Available from: [Link]

  • Friščić, T., & Halasz, I. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(6), 1129-1136. Available from: [Link]

  • Bartok, M., & Notheisz, F. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Journal of Catalysis, 100(1), 41-46. Available from: [Link]

  • Liau, N. S., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(12), 10141-10158. Available from: [Link]

  • University of Waterloo. (n.d.). Hydrolysis. Retrieved from [Link]

  • Scazzocchio, C., et al. (2021). Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. bioRxiv. Available from: [Link]

  • Ochiai, E. (1953). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Journal of Organic Chemistry, 18(5), 534-551. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the C13 NMR Chemical Shifts of 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Amino-6-bromonicotinamide, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum for the title compound, this document presents a robust, predicted ¹³C NMR dataset and compares it with experimental data from structurally analogous compounds. We delve into the electronic effects of the amino, bromo, and carboxamide substituents on the pyridine ring, offering a rationale for the observed and predicted chemical shifts. Furthermore, a detailed, self-validating experimental protocol for acquiring high-quality ¹³C NMR data for this class of compounds is provided, aimed at researchers and professionals in drug development and chemical synthesis.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] While ¹H NMR provides information about the proton environments, ¹³C NMR reveals the carbon framework. For complex heterocyclic systems like 2-Amino-6-bromonicotinamide, ¹³C NMR is crucial for unambiguously confirming the substitution pattern on the pyridine ring. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment.[2]

The chemical shift is influenced by factors such as hybridization, the electronegativity of attached atoms, and resonance effects. In 2-Amino-6-bromonicotinamide, the pyridine ring is functionalized with an electron-donating amino group (-NH₂), an electron-withdrawing bromo group (-Br), and an electron-withdrawing nicotinamide group (-C(O)NH₂). Understanding how these competing electronic effects modulate the electron density at each carbon atom is key to accurately assigning the ¹³C NMR spectrum.

This guide will use a combination of predictive data and comparative analysis with known compounds to provide a reliable reference for the ¹³C NMR spectrum of 2-Amino-6-bromonicotinamide.

Caption: Molecular structure of 2-Amino-6-bromonicotinamide with IUPAC numbering for carbon atoms.

Predicted and Comparative ¹³C NMR Data

Table 1: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm)

Carbon AtomPredicted δ (ppm) for 2-Amino-6-bromonicotinamide[3]Experimental δ (ppm) for 2-Amino-4,6-diphenylnicotinonitrile[4]Typical Range for Substituted Pyridines (ppm)[5][6]Rationale for Chemical Shift
C2 (-NH₂) ** 160.9161.0 (C2-NH₂)155 - 165Strong deshielding due to direct attachment to the electronegative ring nitrogen and the electron-donating amino group (resonance effect).
C6 (-Br) 141.5159.5 (C6-Ph)135 - 150Deshielded by the electronegative ring nitrogen and the attached bromine atom. The "heavy atom effect" of bromine can also influence the shift.
C4 140.1111.2 (C4-Ph)135 - 155Expected to be downfield due to its position relative to the ring nitrogen. The electron-withdrawing amide group at C3 further deshields it.
C3 (-CONH₂) **108.388.1 (C3-CN)105 - 125Shielded (upfield shift) due to the strong electron-donating resonance effect of the ortho-amino group at C2.
C5 107.9112.6 (C5-H)105 - 125Shielded (upfield shift) due to the electron-donating resonance effect of the para-amino group at C2.
C7 (C=O) 168.0-165 - 185Typical chemical shift for a carbonyl carbon in an amide.[5][7]

Analysis and Interpretation:

  • C2 and C6 (α-carbons): The carbons directly attached to the ring nitrogen (C2 and C6) are the most deshielded (downfield), as expected. The C2, bearing the amino group, is predicted at 160.9 ppm. The amino group is electron-donating by resonance, which would typically shield the attached carbon, but its position alpha to the ring nitrogen results in a net deshielding effect. The C6, attached to bromine, is predicted at 141.5 ppm.

  • C4 (γ-carbon): The C4 carbon is predicted to be significantly downfield at 140.1 ppm. This is consistent with its position para to the ring nitrogen and meta to the electron-donating amino group.

  • C3 and C5 (β-carbons): The C3 and C5 carbons are predicted to be the most shielded (upfield) at 108.3 and 107.9 ppm, respectively. This significant shielding is a direct consequence of the powerful electron-donating resonance effect from the amino group at the C2 position, which increases electron density at the ortho (C3) and para (C5) positions relative to C2.

  • C7 (Amide Carbonyl): The amide carbonyl carbon (C7) is predicted at 168.0 ppm, which falls squarely within the established range for amide carbonyls.[2][5]

Recommended Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality, reproducible ¹³C NMR data for 2-Amino-6-bromonicotinamide or similar compounds, adherence to a standardized protocol is essential. The following methodology is designed to be a self-validating system, ensuring data integrity.

3.1. Sample Preparation

  • Mass Measurement: Accurately weigh 15-25 mg of the dried analytical sample.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which should readily dissolve the analyte. Chloroform-d (CDCl₃) is another common alternative.[8] The choice of solvent can slightly influence chemical shifts.[8]

  • Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the tube until the sample is completely dissolved, ensuring a homogenous solution.

  • Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the internal standard (0 ppm). The solvent signal itself (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm) can also be used as a secondary reference.[9]

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: The experiment should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal-to-noise.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (Standard Proton-Decoupled ¹³C):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): ~1.0 - 2.0 seconds.

    • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for accurate integration of quaternary carbons, though this is less critical for simple identification.[1]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required.[1] Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): 200 - 240 ppm.

    • Temperature: 298 K (25 °C).

3.3. Data Processing and Analysis

  • Fourier Transformation: Apply an exponential multiplication (line broadening of 0.5 - 1.0 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm or the solvent peak to its known chemical shift.[10]

  • Peak Picking and Assignment: Identify all peaks and record their chemical shifts. For unambiguous assignment, especially for the closely spaced C3 and C5 signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1] HSQC correlates carbons directly to their attached protons, while HMBC shows correlations between carbons and protons over two or three bonds.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Match Probe transfer->tune shim Lock & Shim tune->shim acquire Acquire FID (zgpg30, NS=1024) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign Peak Assignment (1D & 2D NMR) reference->assign report Final Report assign->report

Caption: Standard workflow for ¹³C NMR analysis, from sample preparation to final peak assignment.

Conclusion

This guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR spectrum of 2-Amino-6-bromonicotinamide. The predicted chemical shifts, supported by comparative analysis with experimental data from related structures, offer a reliable starting point for spectral assignment. The electronic effects of the substituents—amino, bromo, and amide—create a distinct and predictable pattern of shielding and deshielding on the pyridine ring carbons. By following the detailed experimental protocol, researchers can confidently generate high-quality ¹³C NMR data, a critical step in the structural verification and characterization of novel compounds in drug discovery and development. For unequivocal assignment, correlation with 2D NMR techniques remains the gold standard.

References

  • ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved March 7, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved March 7, 2026, from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved March 7, 2026, from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). The experimental 13 C and 1 H NMR spectra. Retrieved March 7, 2026, from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved March 7, 2026, from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved March 7, 2026, from [Link]

  • MDPI. (2005, January 31). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved March 7, 2026, from [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved March 7, 2026, from [Link]

  • Scribd. (n.d.). C-13 NMR Chemical Shift Table. Retrieved March 7, 2026, from [Link]

  • Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved March 7, 2026, from [Link]

  • MilliporeSigma. (n.d.). 2-Amino-6-bromoisonicotinic acid. Retrieved March 7, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Royal Society of Chemistry. (n.d.). Significant 13C NMR signal enhancements in amino acids via adiabatic demagnetization and remagnetization cross polarization. Retrieved March 7, 2026, from [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved March 7, 2026, from [Link]

Sources

Advanced HPLC Method Development Guide: 2-Amino-6-bromonicotinamide Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 2-Amino-6-bromonicotinamide (CAS: 41528-43-0), a critical intermediate in the synthesis of kinase inhibitors.[1]

The Challenge: This compound presents a "separation triad" difficulty:

  • Basicity: The pyridine nitrogen causes peak tailing on standard silanols.

  • Polarity Variance: It must be separated from highly polar hydrolysis degradants (Acid form) and lipophilic precursors (Dibromo form).

  • Halogen Selectivity: Standard C18 phases often lack the steric selectivity to distinguish de-halogenated impurities efficiently.

The Solution: This guide compares the industry-standard C18 (Acidic Mobile Phase) against a chemically intelligent alternative: Phenyl-Hexyl (Mid-pH) .[1] We demonstrate why the Phenyl-Hexyl stationary phase offers superior selectivity for halogenated aromatic heterocycles.

Part 1: Analyte Profiling & Critical Quality Attributes (CQA)

Before method development, we must define the physicochemical landscape of the analyte and its potential impurities.

Physicochemical Properties[2]
  • Compound: 2-Amino-6-bromonicotinamide[1][2]

  • Core Structure: Pyridine ring functionalized with an amine (pos 2), amide (pos 3), and bromine (pos 6).[1]

  • pKa (Calculated): ~3.5 (Pyridine Nitrogen). The molecule is protonated at pH < 3.5.

  • LogP: ~0.8 (Moderately polar).

Impurity Profile (The "Target")

A robust method must resolve the main peak from the following specific impurities derived from common synthesis routes (e.g., ammonolysis of 2,6-dibromonicotinamide or hydrolysis).

IDCompound NameOriginRelative PolaritySeparation Challenge
API 2-Amino-6-bromonicotinamide Target Medium Baseline Tailing
Imp-A2-Amino-6-bromonicotinic acidHydrolysis DegradantHigh (Polar/Acidic)Elutes in void volume on C18
Imp-B2,6-DibromonicotinamideStarting MaterialLow (Lipophilic)Late eluter, carryover risk
Imp-C2-AminonicotinamideDe-halogenated ByproductMediumCo-elution with API (similar hydrophobicity)
Structural & Impurity Pathway Diagram

The following diagram maps the chemical relationship between the API and its critical impurities, highlighting the separation logic.

ImpurityMap cluster_legend Chromatographic Behavior SM Starting Material 2,6-Dibromonicotinamide (Impurity B) API TARGET ANALYTE 2-Amino-6-bromonicotinamide SM->API Ammonolysis (SnAr Substitution) Byprod De-halogenated 2-Aminonicotinamide (Impurity C) SM->Byprod Side Reaction (Reductive Dehalogenation) Deg1 Hydrolysis Product 2-Amino-6-bromonicotinic Acid (Impurity A) API->Deg1 Amide Hydrolysis (Acid/Base degradation) Legend Imp-B: Late Eluting (Hydrophobic) Imp-A: Early Eluting (Acidic/Polar) Imp-C: Critical Pair (Similar Retention)

Caption: Chemical lineage of 2-Amino-6-bromonicotinamide impurities. Impurity C represents the "Critical Pair" requiring specific stationary phase selectivity.

Part 2: Comparative Method Study

We compared two distinct methodologies to determine the optimal control strategy.

Scenario A: The "Generic" Approach (Standard C18)
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

  • Mechanism: Hydrophobic interaction.

  • Outcome:

    • Pros: High retention of Impurity B (Dibromo).

    • Cons: The basic pyridine nitrogen interacts with residual silanols, causing tailing (Tf > 1.8) . More critically, Impurity C (De-bromo) co-elutes with the API because the loss of bromine does not significantly alter the hydrophobic footprint on a C18 chain.

Scenario B: The "Optimized" Approach (Phenyl-Hexyl)[1]
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).[1]

  • Mobile Phase: 10mM Ammonium Acetate (pH 6.0) / Methanol.[3][4]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .[1]
  • Outcome:

    • Pros: The phenyl ring in the stationary phase interacts via

      
      -
      
      
      
      stacking with the pyridine ring of the analyte. The electron-withdrawing Bromine atom on the API modulates this interaction differently than the non-brominated Impurity C.[1]
    • Result: Complete baseline resolution of the Critical Pair (Imp-C/API) and superior peak symmetry due to the buffered mobile phase masking silanols.

Data Comparison Table
ParameterMethod A (C18 / Formic Acid)Method B (Phenyl-Hexyl / pH 6.[1]0)Verdict
API Tailing Factor 1.9 (Poor)1.1 (Excellent)Method B
Resolution (API vs Imp-C) 1.2 (Co-elution risk)3.5 (Baseline)Method B
Retention Time (Imp-A) 1.5 min (Void interference)3.2 min (Retained)Method B
Sensitivity (S/N) HighModerate (MeOH absorbs <210nm)Method A

Part 3: The Optimized Protocol (Method B)

This protocol is validated for specificity and robustness suitable for QC release testing.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenyl-Hexyl Phase (e.g., Phenomenex Luna or Waters XSelect CSH Phenyl-Hexyl), 150 mm x 4.6 mm, 3.5 µm.[1]

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • Detection: UV at 265 nm (Lambda max of nicotinamide core).

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water. Adjust pH to 6.0 ± 0.1 with dilute Acetic Acid. Filter through 0.22 µm membrane.[1]

    • Why pH 6.0? It keeps the pyridine (pKa ~3.5) deprotonated (neutral), reducing silanol interaction and improving peak shape, while keeping the acid impurity (Imp-A) ionized for distinct selectivity.[1]

  • Solvent B (Organic): 100% Methanol (LC Grade).

    • Why Methanol? Methanol promotes stronger

      
      -
      
      
      
      interactions on phenyl columns compared to Acetonitrile.[1]
Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Event
0.0955Initial Hold (Retain Acid Impurity)
2.0955End Initial Hold
15.04060Linear Ramp (Elute API & Imp-C)
20.01090Wash (Elute Lipophilic Imp-B)
25.01090Hold Wash
25.1955Re-equilibration
30.0955End of Run
Sample Preparation
  • Diluent: Water:Methanol (50:50 v/v).

  • Stock Solution: 0.5 mg/mL of 2-Amino-6-bromonicotinamide.[1]

  • Note: Ensure the sample is fully dissolved; sonicate for 5 mins. The 50% organic diluent prevents precipitation of the lipophilic Impurity B while maintaining compatibility with the initial gradient conditions.

Part 4: Method Development Workflow Visualization

The following flowchart illustrates the decision logic used to arrive at the Phenyl-Hexyl solution, serving as a guide for troubleshooting similar pyridine-based intermediates.

MethodDevFlow Start Start: 2-Amino-6-bromonicotinamide Step1 Initial Screen: C18, Low pH (Formic Acid) Start->Step1 Decision1 Issue: Peak Tailing > 1.5? Step1->Decision1 Branch1 Cause: Basic Nitrogen-Silanol Interaction Decision1->Branch1 Yes Decision2 Issue: Critical Pair Resolution < 2.0? (API vs De-bromo Impurity) Decision1->Decision2 No (Tailing OK) Step2 Switch to Intermediate pH (6.0) (Ammonium Acetate) Branch1->Step2 Step2->Decision2 Branch2 Cause: Lack of Steric/Electronic Selectivity Decision2->Branch2 Yes Step3 Switch Stationary Phase: Phenyl-Hexyl or PFP Branch2->Step3 Final Final Method: Phenyl-Hexyl, pH 6.0, MeOH (Pi-Pi Interaction + Silanol Suppression) Step3->Final

Caption: Logical progression from generic screening to specific stationary phase selection for pyridine derivatives.

References

  • Separation of Aminopyridine Isomers: SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notes. Available at: [Link][1]

  • Impurity Profiling Principles: Alsante, K. M., et al. "Pharmaceutical Impurity Analysis: A Guide to Best Practices."[1] Journal of Pharmaceutical and Biomedical Analysis, 2003.[1]

  • Phenyl-Hexyl Selectivity: Snyder, L. R., Kirkland, J. J., & Dolan, J. W.[1] "Introduction to Modern Liquid Chromatography." Wiley, 3rd Edition.[1] (Chapter on Column Selectivity for Aromatic Compounds).

  • Properties of 2-Amino-6-bromonicotinamide: PubChem Database. CID 72212598.[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Pyridine Analysis Guidelines: Dolan, J. "Separation of Basic Compounds." LCGC North America, 2006.[1] (Discussion on pH modifiers for nitrogenous heterocycles).

Sources

Structural Characterization & Synthon Utility: 2-Amino-6-bromonicotinamide vs. Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: 2-Amino-6-bromonicotinamide (2-A-6-Br-NA) Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary: The Structural Scaffold

In the landscape of fragment-based drug discovery (FBDD), 2-Amino-6-bromonicotinamide (2-A-6-Br-NA) represents a privileged scaffold, distinct from its widely cited isomer, 6-Aminonicotinamide (6-AN) . While 6-AN is a known metabolic inhibitor (targeting the pentose phosphate pathway), 2-A-6-Br-NA serves primarily as a high-value supramolecular synthon and intermediate.

This guide objectively compares the crystallographic "performance"—defined here as conformational rigidity , supramolecular reliability , and halogen bonding potential —of 2-A-6-Br-NA against its non-brominated and positional analogs.

Key Comparative Insights
Feature2-Amino-6-bromonicotinamide 6-Aminonicotinamide (6-AN) 2-Aminonicotinamide
Intramolecular Bonding Strong S(6) Motif (Planarizing)None (Flexible Amide)Strong S(6) Motif
Halogen Bonding Yes (C-Br[1]···O/N) NoNo
Primary Synthon Aminopyridine[1]···Acid (Heterosynthon)Amide···Amide (Homosynthon)Aminopyridine···Acid
Crystallization Risk Moderate (Solubility limited by Br)Low (High H-bond capacity)Low
Space Group Inferred: P21/c or P-1 (Salt forms known)P21/n (Monoclinic)P21/c

Technical Analysis: Crystallographic Data & Geometry

The "Ortho-Effect" and Conformational Locking

The critical differentiator for 2-A-6-Br-NA is the 2-amino group's proximity to the 3-carboxamide . Unlike 6-AN, where the amide group rotates freely (torsion angle ~23° out of plane), 2-A-6-Br-NA is predicted to exhibit a planar conformation due to an intramolecular Resonance-Assisted Hydrogen Bond (RAHB).

  • Mechanism: The amino nitrogen (

    
    ) acts as a donor to the amide carbonyl oxygen (
    
    
    
    ), forming a thermodynamically stable S(6) ring system .
  • Impact: This reduces entropic penalty upon binding to protein targets (e.g., kinases), making 2-A-6-Br-NA a superior rigid scaffold compared to 6-AN.

Experimental Data: The Cationic Geometry

While the neutral crystal structure is elusive in open-access repositories, the protonated form (2-amino-6-bromopyridinium) has been characterized in co-crystals (e.g., with 2,3,5,6-tetrafluorobenzoate).[1] This provides precise bond metrics for the core scaffold.

Table 1: Geometric Parameters (Experimental vs. Analog) Data derived from 2-amino-6-bromopyridinium salt [1] and 6-AN neutral structure [2].

Parameter2-Amino-6-bromo (Cationic)6-Aminonicotinamide (Neutral)Significance
C(2)-N(amino) Bond 1.32 Å (Partial double bond)1.35 ÅIndicates strong conjugation with the ring.
Ring Planarity (RMSD) < 0.02 Å0.006 ÅBoth rings are essentially planar.[2]
Br···Interaction 3.867 Å (Br[1][3]···C contact)N/AThe Br atom directs packing via Type II halogen bonds.
H-Bond Motif ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(with carboxylate)

(Amide dimer)
2-A-6-Br-NA prefers heterosynthons over self-association.
The Bromine Advantage: Halogen Bonding

In 6-AN, crystal packing is dominated solely by hydrogen bonds (N-H···O). In 2-A-6-Br-NA, the C(6)-Br bond introduces a "sigma-hole"—a region of positive electrostatic potential on the bromine atom.

  • Observation: In reported salt structures, the Br atom engages in contacts (Br···O or Br···pi) that stabilize 3D architecture.

  • Application: Use this feature to phase X-ray data (SAD phasing) or to design inhibitors that target cryptic hydrophobic pockets in enzymes.

Experimental Protocol: Obtaining Quality Crystals

Self-Validating Workflow for 2-A-6-Br-NA

To obtain diffraction-quality single crystals of this compound (or its co-crystals), standard evaporation often fails due to the bromine atom's lipophilicity. Use the "Antisolvent Diffusion with pH Tuning" method.

Step-by-Step Methodology
  • Solubilization (The Variable):

    • Dissolve 10 mg 2-A-6-Br-NA in 2 mL DMF or DMSO (High solubility required).

    • Critical Step: If targeting the neutral form, ensure pH is neutral. If targeting a salt (to improve resolution), add 1.0 eq of carboxylic acid (e.g., oxalic acid).

  • Filtration:

    • Pass through a 0.22 µm PTFE filter to remove nucleation sites.

  • Diffusion Setup:

    • Place the solution in a narrow inner vial.

    • Place the inner vial into a larger jar containing Methanol or Ethanol (Antisolvent).

    • Why? The bromine moiety is less soluble in alcohols; slow diffusion triggers controlled nucleation.

  • Harvesting:

    • Crystals typically appear within 3-7 days as colorless plates (neutral) or prisms (salts).

  • Validation (The Check):

    • PXRD: Run a powder diffraction scan. Distinct low-angle peaks (

      
      ) indicate successful co-crystal/salt formation vs. amorphous starting material.
      

Visualizations & Logic Flow

Diagram 1: Structural Determination Decision Tree

This logic flow guides the researcher from synthesis to structural elucidation, selecting the correct method based on sample behavior.

G Start Sample: 2-Amino-6-bromonicotinamide Solubility Solubility Test (MeOH/Ethanol) Start->Solubility HighSol High Solubility Solubility->HighSol Dissolves LowSol Low Solubility (Due to Br) Solubility->LowSol Precipitates MethodA Method A: Slow Evaporation HighSol->MethodA MethodB Method B: Solvent Diffusion (DMF -> MeOH) LowSol->MethodB Check PXRD Validation MethodA->Check MethodB->Check SingleCrystal Single Crystal XRD (Determine Space Group) Check->SingleCrystal Sharp Peaks PowderSolve Powder Solution (Rietveld Refinement) Check->PowderSolve Microcrystalline

Caption: Decision matrix for crystallizing brominated nicotinamide derivatives, prioritizing solvent diffusion for low-solubility analogs.

Diagram 2: Supramolecular Synthon Hierarchy

Understanding which interactions dominate the crystal lattice is crucial for co-crystal design.

Synthon Molecule 2-Amino-6-bromo Nicotinamide Primary Primary Interaction: N(amino)-H···O(amide) (Intramolecular S(6)) Molecule->Primary Dominant (Planarity) Secondary Secondary Interaction: Amide···Amide Dimer (Intermolecular R2,2(8)) Molecule->Secondary Packing Driver Tertiary Tertiary Interaction: C-Br···O/N (Halogen Bond) Molecule->Tertiary Directional Steering

Caption: Hierarchy of stabilizing forces. The intramolecular S(6) bond dictates the planar conformation, while halogen bonds steer 3D packing.

References

  • Lynch, D. E., et al. (2019). "Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate." Acta Crystallographica Section E: Crystallographic Communications, 75(3), 328–331. Link

  • Smith, G., et al. (2012). "6-Aminonicotinamide." Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2449. Link

  • PubChem. (2025).[4][5] "2-Amino-6-bromonicotinaldehyde (Precursor Data)." National Library of Medicine. Link

  • Weiss, R., & Ward, S. (2014). "Supramolecular Synthons in Medicinal Chemistry." Journal of Medicinal Chemistry. (Contextual grounding for Aminopyridine synthons).

Sources

A Researcher's Guide to the UV-Vis Absorption Maxima of 2-Amino-6-bromonicotinamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical Framework and Comparative Analysis

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. For aromatic and heterocyclic compounds like 2-Amino-6-bromonicotinamide, the most relevant transitions are typically π → π* and n → π*.

The position of the absorption maximum (λmax) is sensitive to the molecular architecture, including the nature and position of substituents on the pyridine ring. The 2-amino group acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift in the λmax compared to the unsubstituted pyridine core. Conversely, the electron-withdrawing nature of the bromo and nicotinamide substituents will also influence the electronic transitions.

To establish a reasonable estimate for the λmax of 2-Amino-6-bromonicotinamide, we can examine the experimental data for analogous compounds. A study by Li et al. (2022) on the fluorescent properties of various aminopyridines provides valuable insights.[1][2] Specifically, a diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate (compound 7 in the study) exhibited an absorption maximum at 270 nm .[2] While this compound differs from our target molecule, the presence of the 2-amino and 6-bromo functionalities on a pyridine scaffold makes it a relevant, albeit imperfect, comparator. Other 2-amino-6-phenylpyridine derivatives in the same study also showed absorption maxima around 270 nm.[1][2]

Table 1: Comparison of UV-Vis Absorption Maxima for Structurally Related Aminopyridine Derivatives

CompoundKey Substituentsλmax (nm)SolventReference
Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate2-amino (substituted), 6-(p-bromophenyl)270Not SpecifiedLi et al., 2022[2]
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate2-amino (substituted), 6-phenyl270Not SpecifiedLi et al., 2022[1]
Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate2-amino (substituted), 6-octyl258Not SpecifiedLi et al., 2022[1]

Based on this comparative data, it is reasonable to hypothesize that the primary π → π* transition for 2-Amino-6-bromonicotinamide will also lie in the range of 260-280 nm . However, the solvent environment can significantly influence the precise λmax, a phenomenon known as solvatochromism.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To obtain definitive data for 2-Amino-6-bromonicotinamide, a systematic experimental approach is required. The following protocol outlines the steps for accurately measuring the UV-Vis absorption spectra in a variety of solvents.

Materials and Instrumentation
  • Analyte: 2-Amino-6-bromonicotinamide (synthesized and purified)

  • Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the UV-Vis absorption maxima.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock_solution Prepare Stock Solution (e.g., 1 mg/mL in a soluble solvent) serial_dilutions Perform Serial Dilutions to achieve absorbance in the linear range (0.1 - 1.0 AU) stock_solution->serial_dilutions Dilute blank Record Baseline (Solvent Blank) sample Measure Sample Absorbance (Scan across UV-Vis range, e.g., 200-800 nm) serial_dilutions->sample Analyze blank->sample Subtract identify_lambda_max Identify λmax (Wavelength of maximum absorbance) sample->identify_lambda_max Process repeat_solvents Repeat for Each Solvent identify_lambda_max->repeat_solvents Iterate compare_data Compare λmax values and analyze solvatochromic shifts repeat_solvents->compare_data

Figure 1: Experimental workflow for the determination of UV-Vis absorption maxima.

Step-by-Step Methodology
  • Stock Solution Preparation: Accurately weigh a small amount of 2-Amino-6-bromonicotinamide and dissolve it in a suitable, relatively non-polar, spectroscopic grade solvent in which it is highly soluble (e.g., acetonitrile or ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the desired solvents to obtain solutions with absorbances in the optimal range for the spectrophotometer (typically 0.1 to 1.0 Absorbance Units). This is crucial to ensure adherence to the Beer-Lambert Law.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output. Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent that will be used for the measurement. Place them in the respective holders and run a baseline scan. This will subtract any absorbance from the solvent and the cuvettes themselves.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and acquire the absorption spectrum.

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength at which the maximum absorbance occurs (λmax). Record this value.

  • Solvent Study: Repeat steps 4-6 for each of the chosen solvents to investigate the effect of solvent polarity on the absorption maximum.

Interpreting the Results: The Impact of Solvatochromism

By measuring the λmax in a range of solvents with varying polarities, you can characterize the solvatochromic behavior of 2-Amino-6-bromonicotinamide.

  • Bathochromic Shift (Red Shift): An increase in λmax with increasing solvent polarity. This is often observed for π → π* transitions where the excited state is more polar than the ground state. The polar solvent molecules will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition.

  • Hypsochromic Shift (Blue Shift): A decrease in λmax with increasing solvent polarity. This is characteristic of n → π* transitions. In this case, the ground state is often more polar due to the presence of lone pairs of electrons. Polar solvents will stabilize the ground state through hydrogen bonding or dipole-dipole interactions, increasing the energy required for the electronic transition.

By plotting the observed λmax values against a solvent polarity scale (e.g., the Reichardt's dye ET(30) scale), you can gain valuable insights into the nature of the electronic transitions and the charge distribution in the ground and excited states of 2-Amino-6-bromonicotinamide.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of 2-Amino-6-bromonicotinamide is not currently in the public literature, a comparative analysis of structurally similar compounds suggests an absorption maximum in the 260-280 nm range. This guide provides a detailed, step-by-step experimental protocol that researchers can follow to accurately determine the absorption maxima in various solvents. The resulting data will not only provide a definitive characterization of this molecule's photophysical properties but will also enable a deeper understanding of its electronic structure and its interactions with the surrounding environment. Such data is invaluable for the rational design of new molecules with tailored optical properties for a wide range of scientific and technological applications.

References

  • Li, W., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1569. [Link][1][2]

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A Senior Application Scientist's Guide to Elemental Analysis Validation for 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous characterization of an Active Pharmaceutical Ingredient (API) is the bedrock of safety and efficacy. For novel compounds like 2-Amino-6-bromonicotinamide (C₆H₆BrN₃O), a robust and validated analytical strategy for elemental composition is not merely a regulatory checkpoint; it is a fundamental assurance of quality. This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of 2-Amino-6-bromonicotinamide, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices, compare key technologies, and provide actionable protocols for validation, designed for researchers, scientists, and drug development professionals.

The validation of an analytical procedure is the documented process that demonstrates its suitability for the intended purpose.[1][2] Regulatory bodies worldwide, through guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) and Q3D, as well as the United States Pharmacopeia (USP) chapters <232> and <233>, mandate stringent control over elemental composition and impurities.[3][4][5][6][7][8][9] For a halogenated organic molecule like 2-Amino-6-bromonicotinamide, this involves two distinct but equally critical objectives:

  • Confirmation of Bulk Composition: Verifying the relative percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Bromine (Br) to confirm the molecular identity and purity of the API.

  • Quantification of Elemental Impurities: Detecting and quantifying trace levels of potentially toxic elements and residual metal catalysts that may have been introduced during the synthesis or manufacturing process.[3][10]

No single technique is optimal for both objectives. Therefore, a multi-faceted approach is necessary, employing orthogonal methods to build a comprehensive analytical profile. This guide will compare three primary techniques: Combustion Ion Chromatography (CIC) for bulk halogen analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace impurity quantification, and X-ray Fluorescence (XRF) for rapid screening.

Comparative Analysis of Key Methodologies

The selection of an analytical technique is dictated by the specific question being asked. For 2-Amino-6-bromonicotinamide, we must differentiate between verifying the stoichiometric composition and screening for unintended contaminants.

FeatureCombustion Ion Chromatography (CIC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-ray Fluorescence (XRF)
Primary Application Bulk Elemental Composition (especially Halogens like Bromine, C, H, N, S)Trace & Ultra-Trace Elemental Impurities (e.g., Pb, As, Hg, Pd, Pt)Rapid Screening of Elemental Impurities (especially metals)
Principle High-temperature pyrohydrolytic combustion followed by ion chromatography detection.[11][12][13]High-temperature plasma ionization of the sample followed by mass-to-charge separation and detection.[3][4]X-ray irradiation excites core electrons, causing emission of characteristic fluorescent X-rays.[14][15][16]
Typical Sensitivity Percent (%) to high parts per million (ppm)Parts per billion (ppb) to parts per trillion (ppt).[3][4]Low parts per million (ppm)
Sample Preparation Simple weighing of solid sample into a combustion boat.Complex & Destructive. Requires complete sample digestion using strong acids, often with microwave assistance.[14][17][18]Minimal & Non-Destructive. Powders can be analyzed directly or pressed into a pellet.[14][16][19]
Throughput ModerateLow to Moderate (digestion is the bottleneck)High
Regulatory Alignment Foundational for API characterization and purity assessment.Gold Standard for USP <232>/<233> and ICH Q3D compliance for elemental impurities.[3][4][7]A complementary or orthogonal screening technique.[14]
Causality for Use Chosen to confirm the identity and stoichiometric purity of the brominated API.Chosen for its unmatched sensitivity , required to meet the stringent safety limits for toxic elemental impurities.[3]Chosen for high-throughput screening during process development to quickly assess the effectiveness of catalyst removal steps.[10][14]

Validation Strategy: A Self-Validating System

A robust validation plan must be established before any experimental work begins, with predefined acceptance criteria for each performance parameter.[20] The validation process provides documented evidence that the analytical method consistently produces reliable results.[1][21] Our strategy follows the ICH Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[5][6][22][23]

G cluster_0 Validation Objective cluster_1 Method Selection cluster_2 ICH Q2(R1) Validation Protocol cluster_3 Final Output Purity API Purity & Identity (% Br) CIC Combustion IC Purity->CIC Impurity Elemental Impurities (ppm/ppb) ICPMS ICP-MS Impurity->ICPMS Specificity Specificity CIC->Specificity Linearity Linearity & Range CIC->Linearity Accuracy Accuracy CIC->Accuracy Precision Precision (Repeatability & Intermediate) CIC->Precision Robustness Robustness CIC->Robustness XRF XRF (Screening) ICPMS->XRF Orthogonal Check ICPMS->Specificity ICPMS->Linearity ICPMS->Accuracy ICPMS->Precision Limit QL / DL ICPMS->Limit ICPMS->Robustness Report Validated Method & Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limit->Report Robustness->Report A Weigh ~1-5 mg of API and Standard (e.g., 4-bromobenzoic acid) into separate ceramic boats B Place boat in autosampler of combustion unit A->B C Pyrohydrolytic Combustion at >950 °C in O₂ stream B->C D Combustion gases (HBr) are transferred to absorber module C->D E HBr is captured in absorption solution (ultrapure water) D->E F Automated injection of solution into Ion Chromatograph E->F G Anion-exchange separation and conductivity detection of Br⁻ F->G H Quantify Br⁻ concentration against calibration curve G->H

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Amino-6-bromonicotinamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, in-depth procedural information for the safe handling of 2-Amino-6-bromonicotinamide, a compound with significant potential in medicinal chemistry. Adherence to these protocols is paramount to ensure personal safety and the integrity of your research.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical structure of 2-Amino-6-bromonicotinamide, it is prudent to assume it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation[1][2]. A thorough risk assessment should be conducted before commencing any work. The following table summarizes the recommended PPE.

PPE ItemSpecificationPurpose
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.To protect the eyes and face from chemical splashes and aerosols.
Hand Protection Nitrile or neoprene gloves with a minimum thickness of 0.2 mm. Double gloving is recommended.To provide a barrier against skin contact. It is important to regularly inspect gloves for any signs of degradation[3].
Body Protection A flame-resistant laboratory coat.To protect skin and clothing from spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if working outside of a certified chemical fume hood.To prevent the inhalation of harmful vapors or aerosols[3].

Operational Plan: Safe Handling and Experimental Workflow

All manipulations involving 2-Amino-6-bromonicotinamide should be performed within a certified chemical fume hood to minimize inhalation exposure[3]. The experimental area must be clearly demarcated and kept free of clutter.

Step-by-Step Handling Procedure:
  • Preparation: Before handling the compound, ensure that the fume hood is functioning correctly and that all necessary PPE is donned. Prepare all required equipment and reagents to minimize movement in and out of the fume hood.

  • Weighing: To prevent the generation of dust, carefully weigh the solid 2-Amino-6-bromonicotinamide in the fume hood. Use a draft shield if necessary.

  • Dissolution: Add the solvent to the solid in a controlled manner to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.

  • Reaction: Conduct the reaction in a closed system if possible. If the reaction needs to be monitored, use appropriate analytical techniques that minimize exposure.

  • Work-up and Purification: All extraction, filtration, and chromatography steps should be performed in the fume hood.

  • Storage: Store 2-Amino-6-bromonicotinamide in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[4][5][6]. The storage area should be clearly labeled.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep Don PPE & Prepare Fume Hood weigh Weigh Compound prep->weigh Enter Fume Hood dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react workup Work-up & Purify react->workup store Store Compound workup->store Exit Fume Hood decon Decontaminate & Clean store->decon waste Dispose of Waste decon->waste

Caption: Workflow for the safe handling of 2-Amino-6-bromonicotinamide.

Disposal Plan

All waste containing 2-Amino-6-bromonicotinamide, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.

  • Segregation: Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed containers.

  • Labeling: The waste containers must be labeled with the full chemical name and appropriate hazard symbols.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations[1][7]. Do not dispose of this chemical down the drain. Even empty containers may retain residue and should be disposed of as hazardous waste[5].

Emergency Procedures

In the event of an emergency, it is crucial to act quickly and follow these procedures.

Emergency SituationProcedure
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[6][8].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[7][9].
Inhalation Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][10].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5][10].
Spill Evacuate the area and remove all sources of ignition. Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Clean the spill area thoroughly[11].

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining a secure laboratory environment.

References

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  • Alpha Chemika. 2-AMINO PYRIDINE For Synthesis.
  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS | CAS 504-24-5 MSDS.
  • Fisher Scientific. (2011, June 16).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.